2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-(2-propan-2-ylpyrimidin-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)9-11-5-8(3-4-10)6-12-9/h5-7H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJVOJSTXXAMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine: A Novel Pyrimidine Derivative
A comprehensive exploration of the chemical structure, properties, and potential applications of a unique aminopyrimidine.
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Novel Chemical Entities
The landscape of drug discovery is in a perpetual state of expansion, driven by the synthesis and exploration of novel chemical entities. Pyrimidine derivatives have long been a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide focuses on a specific, yet largely undocumented, molecule: 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine . Despite extensive searches of prominent chemical databases, patent literature, and academic journals, this compound does not appear to be a widely recognized or characterized substance.
This guide, therefore, serves a dual purpose. Firstly, it will present a theoretical and predictive analysis of the compound's structure and properties, based on established principles of medicinal and organic chemistry. Secondly, it aims to provide a robust framework for the potential synthesis, characterization, and evaluation of this molecule, thereby offering a roadmap for researchers interested in exploring its therapeutic potential. The methodologies and insights presented herein are grounded in established scientific literature concerning analogous pyrimidine structures.
Part 1: Deconstructing the Molecular Architecture
The fundamental step in understanding any novel compound is a thorough analysis of its chemical structure. The name, 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, provides a clear blueprint for its molecular composition.
1.1. IUPAC Name and Structural Interpretation:
-
Core Scaffold: The molecule is built upon a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.
-
Substituent at Position 2: An isopropyl group (propan-2-yl) is attached to the second carbon of the pyrimidine ring.
-
Substituent at Position 5: An ethan-1-amine group is connected to the fifth carbon of the pyrimidine ring. This consists of a two-carbon ethyl chain terminating in a primary amine (-NH2).
1.2. Visualizing the Structure:
A 2D representation of the molecule is crucial for appreciating its spatial arrangement and potential points of interaction.
Caption: 2D structure of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine.
1.3. Predicted Physicochemical Properties:
While experimental data is unavailable, we can predict key physicochemical properties that are critical for drug development. These predictions are based on computational models and an understanding of the contributions of the individual functional groups.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Weight | ~179.26 g/mol | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |
| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | ~51.8 Ų | Suggests good intestinal absorption and blood-brain barrier penetration potential. |
| Hydrogen Bond Donors | 1 (from the amine) | Contributes to solubility and potential target interactions. |
| Hydrogen Bond Acceptors | 3 (two ring nitrogens and the amine nitrogen) | Influences solubility and the ability to form hydrogen bonds with biological targets. |
| pKa (Acid Dissociation Constant) | Amine: ~9.5-10.5 | The primary amine will be protonated at physiological pH, influencing its solubility and interactions with targets. |
Part 2: A Proposed Synthetic Pathway
The synthesis of novel compounds is a critical step in their evaluation. Based on established pyrimidine chemistry, a plausible synthetic route for 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine can be proposed. The following protocol is a conceptual framework that would require laboratory optimization.
2.1. Retrosynthetic Analysis:
A logical approach to designing the synthesis is to work backward from the target molecule.
Caption: Retrosynthetic analysis for the target compound.
2.2. Proposed Step-by-Step Synthesis Protocol:
Step 1: Synthesis of 2-Isopropylpyrimidine-5-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isobutyramidine hydrochloride in a suitable solvent such as ethanol.
-
Base Addition: Add a base, for example, sodium ethoxide, to the solution to generate the free amidine.
-
Condensation: To this mixture, add a suitable three-carbon electrophile such as 2-formyl-1,3-bis(dimethylamino)trimethinium chloride.
-
Reaction: Reflux the mixture for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield 2-isopropylpyrimidine-5-carbaldehyde.
Step 2: Reduction to [2-(Propan-2-yl)pyrimidin-5-yl]methanol
-
Reaction Setup: Dissolve the 2-isopropylpyrimidine-5-carbaldehyde from the previous step in a suitable solvent like methanol or ethanol in a round-bottom flask.
-
Reducing Agent: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then dried over anhydrous sodium sulfate and concentrated. The crude product can be purified by column chromatography.
Step 3: Conversion to 5-(Bromomethyl)-2-(propan-2-yl)pyrimidine
-
Reaction Setup: Dissolve the [2-(propan-2-yl)pyrimidin-5-yl]methanol in a suitable aprotic solvent like dichloromethane.
-
Brominating Agent: Cool the solution in an ice bath and add a brominating agent, such as phosphorus tribromide, dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours.
-
Workup and Purification: Carefully quench the reaction with a saturated sodium bicarbonate solution. Extract the product with dichloromethane, dry the organic layer, and concentrate. The crude bromide can be purified by column chromatography.
Step 4: Synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]acetonitrile
-
Reaction Setup: In a flask, dissolve the 5-(bromomethyl)-2-(propan-2-yl)pyrimidine in a polar aprotic solvent like dimethylformamide (DMF).
-
Nucleophilic Substitution: Add sodium cyanide to the solution.
-
Reaction: Heat the reaction mixture gently to facilitate the nucleophilic substitution. Monitor the reaction by TLC.
-
Workup and Purification: After completion, pour the reaction mixture into water and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate. The resulting nitrile can be purified by column chromatography.
Step 5: Reduction to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
-
Reaction Setup: Dissolve the 2-[2-(propan-2-yl)pyrimidin-5-yl]acetonitrile in a suitable solvent like tetrahydrofuran (THF).
-
Reducing Agent: Carefully add a strong reducing agent, such as lithium aluminum hydride (LAH), portion-wise at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature.
-
Workup and Purification: Cautiously quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting precipitate and extract the filtrate with an organic solvent. Dry the organic layer and concentrate to obtain the final product, 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine. Further purification may be achieved by distillation or crystallization of a salt form.
Part 3: Potential Applications in Drug Discovery
The structural features of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine suggest several potential avenues for its application in drug discovery. The pyrimidine core is a well-established pharmacophore, and the appended functional groups offer opportunities for diverse biological interactions.
3.1. Kinase Inhibition:
The pyrimidine scaffold is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, mimicking the hinge-binding region of ATP in the kinase active site. The isopropyl and aminoethyl side chains could be tailored to interact with specific pockets within the kinase domain, potentially leading to selective inhibition.
Caption: Hypothetical interaction of the pyrimidine core with a kinase hinge region.
3.2. G-Protein Coupled Receptor (GPCR) Modulation:
The primary amine in the side chain is a key functional group for interacting with aminergic GPCRs, such as serotonin, dopamine, or adrenergic receptors. The overall structure could be investigated for agonist or antagonist activity at these receptors, which are implicated in a wide range of neurological and psychiatric disorders.
3.3. Fragment-Based Drug Discovery:
This molecule could also serve as a valuable fragment in fragment-based drug discovery (FBDD) campaigns. The pyrimidine core and the aminoethyl side chain represent distinct fragments that could be identified in initial screens and then elaborated upon to develop more potent and selective ligands.
Part 4: Future Directions and Conclusion
The journey from a conceptual molecule to a viable therapeutic agent is long and requires rigorous scientific investigation. For 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, the immediate next steps would involve:
-
Confirmation of Synthesis: The proposed synthetic route needs to be experimentally validated and optimized.
-
Thorough Characterization: The synthesized compound must be fully characterized using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis, to confirm its structure and purity.
-
In Vitro Screening: The compound should be screened against a panel of relevant biological targets, such as a broad kinase panel or a GPCR panel, to identify any potential biological activity.
-
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, a medicinal chemistry program could be initiated to synthesize and evaluate analogs to understand the SAR and optimize for potency, selectivity, and pharmacokinetic properties.
References
Due to the novel nature of the specific topic compound, direct references are not available. The synthetic strategies and theoretical predictions presented in this guide are based on fundamental principles of organic chemistry and medicinal chemistry, as well as general knowledge of pyrimidine synthesis and its application in drug discovery. For further reading on these general topics, the following resources are recommended:
An In-depth Technical Guide to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine: A Novel Pyrimidine Derivative for Research and Drug Discovery
This technical guide provides a comprehensive overview of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, a pyrimidine derivative with significant potential in chemical biology and drug discovery. Due to its novelty, this document focuses on its identification, predicted physicochemical properties, a proposed synthetic route, and its potential applications based on the analysis of structurally related compounds. This guide is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Compound Identification and Status
A thorough search of chemical databases, including CAS Registry, PubChem, and commercial supplier catalogs, did not yield a specific CAS number for 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine. The molecular formula of this compound is C9H15N3. The absence of a registered CAS number strongly suggests that this molecule is a novel compound or a specialized research chemical that is not yet widely available or documented in public databases.
The closest structurally related compound with a registered CAS number is (2-Isopropylpyrimidin-5-yl)methanamine (CAS RN 944899-85-8), which possesses a methylene group instead of an ethylamine side chain at the 5-position of the pyrimidine ring[1]. This structural similarity provides a basis for predicting the properties and potential synthetic pathways for the target compound.
Structure:
Caption: Chemical structure of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine.
Physicochemical Properties (Predicted)
In the absence of experimental data, the physicochemical properties of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine can be predicted using computational models. These predictions are valuable for understanding its potential behavior in biological systems and for designing experimental protocols.
| Property | Predicted Value |
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 g/mol |
| XLogP3 | 1.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 3 |
| Topological Polar Surface Area | 51.8 Ų |
These values are computationally predicted and should be confirmed experimentally.
Proposed Synthesis Protocol
The synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine can be approached through a multi-step process starting from commercially available pyrimidine precursors. The following proposed synthesis is based on established methodologies in pyrimidine chemistry, such as the construction of substituted pyrimidines and subsequent functional group manipulations.
Sources
Biological activity profile of pyrimidine ethanamine scaffolds
An In-Depth Technical Guide to the Biological Activity Profile of Pyrimidine Ethanamine Scaffolds
Abstract
The pyrimidine ring is a quintessential heterocyclic scaffold, fundamental to life as a core component of nucleic acids and integral to numerous therapeutic agents.[1][2][3] When functionalized with an ethanamine side chain, this "privileged scaffold" gains significant versatility, allowing for fine-tuned interactions with a multitude of biological targets.[4][5] This guide provides a comprehensive technical overview of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of pyrimidine ethanamine derivatives. We will delve into their applications as anticancer, antimicrobial, and central nervous system (CNS) active agents, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical motif for the discovery of novel therapeutics.
Chapter 1: The Pyrimidine Ethanamine Scaffold: A Union of Privilege and Functionality
The Pyrimidine Core: A Privileged Structure in Medicinal Chemistry
The pyrimidine nucleus, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is one of the most significant scaffolds in medicinal chemistry.[6][7] Its prevalence is rooted in its fundamental role in biological systems. The pyrimidine bases cytosine, thymine, and uracil are essential building blocks of DNA and RNA, placing pyrimidine derivatives at the heart of cellular information transfer and regulation.[8][9] This inherent biological relevance means that synthetic pyrimidine analogues can readily interact with a vast array of enzymes and receptors.[5] Consequently, the pyrimidine core is found in a wide spectrum of approved drugs, including the anticancer agent 5-Fluorouracil, the antibacterial drug Trimethoprim, and the anti-HIV agent Zidovudine.[1][3] Its synthetic tractability further enhances its appeal, allowing for the generation of large, diverse chemical libraries for drug discovery.[10][11]
The Ethanamine Moiety: A Key Modulator of Pharmacological Properties
The ethanamine (-CH₂CH₂NH₂) side chain, while simple in structure, provides a critical set of physicochemical properties that are instrumental in drug design. The terminal amino group is typically protonated at physiological pH, rendering it a key point for forming strong ionic interactions and hydrogen bonds with biological targets, such as the phosphate backbone of nucleic acids or acidic residues in enzyme active sites. This basicity also significantly influences a molecule's aqueous solubility and its ability to cross cell membranes. Furthermore, the two-carbon linker provides conformational flexibility, allowing the amine to orient itself optimally for target binding without introducing excessive rigidity.
The Hybrid Scaffold: A Synergistic Design for Targeted Therapy
The combination of the pyrimidine core with an ethanamine side chain creates a powerful pharmacophore. This design strategy leverages the pyrimidine's ability to act as a bioisostere for natural purines or to anchor within a binding site via hydrogen bonding and π-stacking interactions, while the flexible, positively charged ethanamine chain can probe for and bind to nearby acidic or polar regions. This synergistic interplay allows for the development of compounds with high affinity and selectivity for their intended targets, leading to a broad spectrum of potent biological activities.
Chapter 2: Synthetic Strategies for Pyrimidine Ethanamine Scaffolds
The construction of pyrimidine ethanamine derivatives relies on established methods for pyrimidine ring formation, followed by or concurrent with the introduction of the ethanamine side chain.
Foundational Pyrimidine Synthesis: The Biginelli Reaction
A cornerstone of pyrimidine synthesis is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[12] This method is highly valued for its operational simplicity and ability to generate structurally diverse dihydropyrimidines, which can be subsequently oxidized to the aromatic pyrimidine core.[6][12]
Introducing the Ethanamine Side Chain
Once a functionalized pyrimidine core is synthesized (e.g., a chloropyrimidine), the ethanamine moiety can be introduced through several standard organic chemistry transformations. A common and effective method is nucleophilic aromatic substitution (SNAr), where a chlorine or other suitable leaving group on the pyrimidine ring is displaced by an amine, such as 2-aminoethanol or a protected equivalent.
General Synthetic Workflow
The following diagram outlines a representative workflow for the synthesis of a 2-ethanamine-substituted pyrimidine, starting from a versatile chalcone precursor.
Caption: General workflow for pyrimidine ethanamine synthesis.
Example Protocol: Synthesis of (E)-N-[4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-yl]-1-(furan-2-yl)methanimine (BN5)
This protocol is adapted from methodologies described for similar structures.[13]
-
Step 1: Chalcone Synthesis: To a stirred solution of 4-methylacetophenone (10 mmol) and 4-chlorobenzaldehyde (10 mmol) in ethanol (20 mL), add an aqueous solution of NaOH (40%, 5 mL) dropwise. Stir the reaction mixture at room temperature for 4-6 hours. Pour the mixture into crushed ice and acidify with dilute HCl. Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the chalcone.
-
Step 2: Pyrimidine Formation: A mixture of the chalcone (5 mmol), guanidine hydrochloride (5 mmol), and sodium hydroxide (5 mmol) in ethanol (25 mL) is refluxed for 24-48 hours.[14] After cooling, the reaction mixture is poured into ice water. The precipitate is filtered, washed with water, and dried to afford 4-(4-chlorophenyl)-6-(4-methylphenyl)pyrimidin-2-amine.
-
Step 3: Imine Formation (Introduction of Ethanamine Analogue): A solution of the 2-aminopyrimidine (2 mmol) and furan-2-carbaldehyde (2 mmol) in ethanol (15 mL) with a catalytic amount of glacial acetic acid is refluxed for 8 hours. The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the solid product is filtered, washed with cold ethanol, and dried to yield the final product.[13]
Chapter 3: Broad-Spectrum Biological Activities
The pyrimidine ethanamine scaffold has been successfully exploited to develop agents with a wide range of therapeutic applications.
Anticancer Activity
Pyrimidine derivatives are mainstays of cancer chemotherapy, and the addition of an ethanamine-like moiety often enhances their potency by providing an additional binding interaction with key oncogenic proteins.[8][15]
-
Mechanism of Action: A primary mechanism is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[12] The pyrimidine ring often mimics the adenine core of ATP, occupying the kinase hinge region, while the side chain extends into other pockets to confer selectivity and potency. Other mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and cellular senescence.[3][4][16]
-
Structure-Activity Relationship (SAR):
-
Substitutions at the C4 and C6 positions with aryl groups are common and crucial for activity, often engaging in hydrophobic interactions.[15]
-
The amino group of the ethanamine chain is often critical for forming a key hydrogen bond or salt bridge.
-
Electron-withdrawing groups (e.g., -Cl, -Br) on the aryl rings can enhance activity.[17]
-
Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-based kinase inhibitor.
-
Quantitative Data:
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |
| P14 | MCF-7 (Breast Cancer) | 2.018 | [16] |
| P14 | Melanoma | 1.887 | [16] |
| Compound 1 | HepG2 (Liver Cancer) | 8.66 | [3] |
| Compound 3 | HepG2 (Liver Cancer) | 5.50 | [3] |
| Compound 3 | Breast Cancer | 7.29 | [3] |
| Compound 89 | EGFR-T790M Mutant | 0.152 | [18] |
Antimicrobial Activity
The scaffold is also prominent in the development of novel antibacterial and antifungal agents, addressing the critical challenge of multidrug resistance.[9][19]
-
Mechanism of Action: Pyrimidine-based antimicrobials often work by inhibiting essential metabolic pathways that are unique to the pathogen. For example, they can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria. Other mechanisms include disrupting cell wall synthesis or interfering with microbial DNA replication.[9]
-
Structure-Activity Relationship (SAR):
-
The presence of electron-withdrawing groups like halogens on aryl substituents at C4/C6 often correlates with increased antimicrobial potency.[11][17]
-
Modifications to the ethanamine chain can modulate the spectrum of activity (Gram-positive vs. Gram-negative).
-
Combining the pyrimidine core with other heterocyclic rings (e.g., indole, pyrazole) can lead to synergistic effects and enhanced activity.[20]
-
-
Quantitative Data:
| Compound ID | Target Organism | MIC (µM/ml) | Reference |
| Compound 2 | S. aureus | 1.25 | [17] |
| Compound 5 | E. coli | 2.5 | [17] |
| Compound 11 | A. niger | 2.5 | [17] |
| Compound 4a | B. subtilis | 6.25 | [21] |
| Compound 4c | C. albicans | 6.25 | [21] |
Central Nervous System (CNS) Activity
Pyrimidine ethanamines have been designed as potent agents targeting CNS disorders by interacting with various neuroreceptors.[22][23]
-
Mechanism of Action: These compounds can act as agonists or antagonists at receptors for neurotransmitters like serotonin (5-HT), adenosine, and acetylcholine.[22][24] Their ability to modulate these systems makes them candidates for treating conditions like depression, anxiety, epilepsy, and neurodegenerative diseases such as Alzheimer's.[13][23]
-
Structure-Activity Relationship (SAR):
-
Fine-tuning the lipophilicity of the molecule is critical for ensuring sufficient blood-brain barrier (BBB) penetration.
-
The specific substitution pattern on the pyrimidine and aryl rings dictates the selectivity for different receptor subtypes.
-
The length and branching of the amine side chain can significantly impact binding affinity and functional activity (agonist vs. antagonist).
-
Chapter 4: Key Experimental Protocols for Activity Profiling
To ensure the trustworthiness and reproducibility of biological data, standardized and self-validating protocols are essential.
In Vitro Anticancer Assay: MTT Cell Viability Protocol
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine ethanamine test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
In Vitro Antimicrobial Assay: Broth Microdilution for MIC Determination
This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the bacterial or fungal strain (e.g., S. aureus, C. albicans) equivalent to a 0.5 McFarland standard, then dilute it in the appropriate broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well plate, typically from 128 µg/mL down to 0.25 µg/mL.
-
Inoculation: Add the diluted microbial inoculum to each well. Include a positive control (inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 30°C for 48 hours for fungi).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Biological Screening Workflow
Caption: A typical screening cascade for identifying lead compounds.
Chapter 5: SAR Summary and Future Perspectives
The biological activity of pyrimidine ethanamine scaffolds is profoundly influenced by the nature and position of substituents on the core structure.[25][26]
Consolidated Structure-Activity Relationship (SAR)
The following diagram summarizes the key SAR takeaways for optimizing the biological activity of this scaffold.
Caption: Key SAR points for the pyrimidine ethanamine scaffold.
Future Perspectives
The versatility of the pyrimidine ethanamine scaffold ensures its continued relevance in drug discovery. Future research will likely focus on several key areas:
-
Multi-Target Agents: Designing single molecules that can modulate multiple targets (e.g., a kinase and a microtubule inhibitor) to combat drug resistance in cancer.
-
Covalent Inhibitors: Incorporating a reactive group (a "warhead") to form a covalent bond with the target protein, leading to irreversible inhibition and prolonged duration of action.
-
Targeting Protein-Protein Interactions: Moving beyond enzyme active sites to develop molecules that can disrupt critical protein-protein interactions involved in disease pathways.
-
Improved Drug Delivery: Conjugating these scaffolds to targeting moieties or formulating them in nanocarriers to improve delivery to the site of action and reduce off-target toxicity.
By building upon the extensive knowledge base of pyrimidine chemistry and leveraging modern drug design principles, the pyrimidine ethanamine scaffold will undoubtedly continue to yield novel and effective therapeutic agents.
References
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. Retrieved February 14, 2026, from [Link]
-
Recent medicinal approaches of novel pyrimidine analogs: A review. (2023, June 2). Environ Sci Pollut Res Int. Retrieved February 14, 2026, from [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. Retrieved February 14, 2026, from [Link]
-
Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. (n.d.). Research Trend. Retrieved February 14, 2026, from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). JACS Directory. Retrieved February 14, 2026, from [Link]
-
Pyrimidine-Based Compounds: Synthesis and Therapeutic Applications. (n.d.). IJNRD. Retrieved February 14, 2026, from [Link]
-
(PDF) Pyrimidine and its biological activity: a review. (2017, July 25). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). Journal of Xi'an Shiyou University, Natural Science Edition. Retrieved February 14, 2026, from [Link]
-
Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017, June 9). Beni-Suef University Journal of Basic and Applied Sciences. Retrieved February 14, 2026, from [Link]
-
Synthesis and Antimicrobial activity of Pyrimidine Derivatives from Amine. (n.d.). RJPT. Retrieved February 14, 2026, from [Link]
-
Synthesis and biological activity of some pyrimidine derivatives. (n.d.). Academia.edu. Retrieved February 14, 2026, from [Link]
-
Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023, May 30). IJPPR. Retrieved February 14, 2026, from [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. (2017, April 3). Juniper Publishers. Retrieved February 14, 2026, from [Link]
-
Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (n.d.). orientjchem.org. Retrieved February 14, 2026, from [Link]
-
Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). RSC Advances. Retrieved February 14, 2026, from [Link]
-
PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013, November 26). PharmaTutor. Retrieved February 14, 2026, from [Link]
-
Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Asian Journal of Chemistry. Retrieved February 14, 2026, from [Link]
-
Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence. (n.d.). Frontiers in Pharmacology. Retrieved February 14, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. Retrieved February 14, 2026, from [Link]
-
Recent Advances in Pyrimidine-Based Drugs. (n.d.). Molecules. Retrieved February 14, 2026, from [Link]
-
Recent Advances in the Development of Pyrimidine-based CNS Agents. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
(PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Pyrimidine As Anticancer Agent: A Review. (n.d.). Journal of Advanced Scientific Research. Retrieved February 14, 2026, from [Link]
-
Pyrimidine: a review on anticancer activity with key emphasis on SAR. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
(PDF) RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023, April 12). ResearchGate. Retrieved February 14, 2026, from [Link]
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021, December 12). IJCRT.org. Retrieved February 14, 2026, from [Link]
-
Recent Development of Pyrimidine-Containing Antimicrobial Agents. (2020, October 19). PubMed. Retrieved February 14, 2026, from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2025, August 8). ResearchGate. Retrieved February 14, 2026, from [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021, April 7). Molecules. Retrieved February 14, 2026, from [Link]
-
Pyrimidine derivatives as potential agents acting on central nervous system. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]
-
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. (2025, March 18). BMC Chemistry. Retrieved February 14, 2026, from [Link]
-
Recent Advances in the Development of Pyrimidine-based CNS Agents. (2022, November 22). Bentham Science. Retrieved February 14, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. (n.d.). RSC Medicinal Chemistry. Retrieved February 14, 2026, from [Link]
-
N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model. (2025, October 21). PubMed. Retrieved February 14, 2026, from [Link]
-
Synthetic approaches of pyrimidine scaffold. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]
-
(PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. (2025, September 2). ResearchGate. Retrieved February 14, 2026, from [Link]
Sources
- 1. jacsdirectory.com [jacsdirectory.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. sciensage.info [sciensage.info]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. researchgate.net [researchgate.net]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. ijcrt.org [ijcrt.org]
- 9. Recent Development of Pyrimidine-Containing Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchtrend.net [researchtrend.net]
- 12. mdpi.com [mdpi.com]
- 13. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidine-based compounds as promising anticancer agents targeting tumor cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. jchemrev.com [jchemrev.com]
- 21. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyrimidine derivatives as potential agents acting on central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. eurekaselect.com [eurekaselect.com]
- 25. researchgate.net [researchgate.net]
- 26. eurekaselect.com [eurekaselect.com]
An In-Depth Technical Guide to the Synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine is a key building block in medicinal chemistry, finding application in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the viable synthetic routes for its preparation. Two primary strategies are detailed, commencing from readily accessible starting materials: 2-isopropyl-5-bromopyrimidine and 2-isopropylpyrimidine-5-carbaldehyde. Each route is presented with step-by-step experimental protocols, mechanistic insights, and a discussion of the critical process parameters. This document is intended to serve as a practical resource for researchers in academic and industrial settings, enabling the efficient and reliable synthesis of this important molecular scaffold.
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, present in a vast array of biologically active compounds, including antiviral, anticancer, and antibacterial agents. The unique electronic properties and hydrogen bonding capabilities of the pyrimidine ring make it a privileged scaffold in drug design. Specifically, 5-substituted pyrimidines are of significant interest as they allow for diverse functionalization to modulate pharmacological activity. 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, with its isopropyl group at the 2-position and an ethylamine side chain at the 5-position, represents a valuable synthon for the construction of more complex molecules with potential therapeutic applications. This guide will explore two convergent and practical synthetic pathways for its preparation.
Synthetic Strategies
Two principal retrosynthetic disconnections for the target molecule lead to two logical and experimentally feasible synthetic routes.
Route 1: From 2-Isopropyl-5-bromopyrimidine via Sonogashira Coupling and Nitrile Reduction
This route involves the introduction of a two-carbon unit via a palladium-catalyzed cross-coupling reaction, followed by the reduction of a nitrile intermediate.
Route 2: From 2-Isopropylpyrimidine-5-carbaldehyde via a Henry Reaction and Nitro Reduction
This pathway builds the ethylamine side chain through a carbon-carbon bond formation using a nitroalkane, followed by the reduction of the nitro group.
Route 1: Synthesis via Sonogashira Coupling and Nitrile Reduction
This synthetic approach offers a robust and versatile method for the construction of the target molecule. The key steps involve the formation of the pyrimidine core, followed by the installation of the ethylamine side chain precursor via a Sonogashira coupling and subsequent reduction.
Overall Synthetic Scheme:
Caption: Synthetic pathway for Route 1.
Step 1: Synthesis of 2-Isopropyl-5-bromopyrimidine
The synthesis of the key starting material, 2-isopropyl-5-bromopyrimidine, can be achieved through the condensation of isobutyramidine with a suitable three-carbon building block. A plausible method involves the reaction with 2-bromomalonaldehyde.
Experimental Protocol:
-
To a solution of 2-bromomalonaldehyde (1.0 eq.) in glacial acetic acid, add isobutyramidine hydrochloride (1.0 eq.).
-
Heat the reaction mixture to 100 °C and stir for 5-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-isopropyl-5-bromopyrimidine.
Rationale: This condensation reaction is a classic method for pyrimidine synthesis. The acidic medium facilitates the cyclization and subsequent dehydration to form the aromatic pyrimidine ring.
Step 2: Sonogashira Coupling with Ethynyltrimethylsilane
The Sonogashira coupling provides an efficient means to introduce a protected acetylene moiety at the 5-position of the pyrimidine ring.
Experimental Protocol:
-
To a solution of 2-isopropyl-5-bromopyrimidine (1.0 eq.) in a mixture of triethylamine (TEA) and tetrahydrofuran (THF), add ethynyltrimethylsilane (1.2 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.1 eq.).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 2-isopropyl-5-((trimethylsilyl)ethynyl)pyrimidine.
Rationale: The palladium catalyst facilitates the cross-coupling between the aryl bromide and the terminal alkyne, while the copper(I) iodide acts as a co-catalyst. Triethylamine serves as the base to neutralize the HBr generated during the reaction.
Step 3: Desilylation and Subsequent Transformations to the Acetonitrile
The trimethylsilyl protecting group is removed, and the resulting terminal alkyne is then converted to the corresponding acetonitrile.
Experimental Protocol:
-
Desilylation: Dissolve 2-isopropyl-5-((trimethylsilyl)ethynyl)pyrimidine (1.0 eq.) in methanol and add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 2-4 hours.
-
Conversion to Acetonitrile: This conversion can be achieved through a multi-step sequence involving hydration of the alkyne to the methyl ketone, followed by oximation and dehydration.
-
Hydration: Treat the desilylated alkyne with a mixture of sulfuric acid and water to yield 1-(2-isopropylpyrimidin-5-yl)ethan-1-one.
-
Oximation and Dehydration: React the ketone with hydroxylamine hydrochloride in pyridine, followed by treatment with acetic anhydride to afford 2-(2-isopropylpyrimidin-5-yl)acetonitrile.
-
Rationale: The desilylation is a straightforward base-catalyzed process. The subsequent conversion to the nitrile provides a stable intermediate that is readily reduced to the desired amine.
Step 4: Reduction of the Nitrile
The final step involves the reduction of the nitrile group to the primary amine. Lithium aluminum hydride is a powerful reducing agent suitable for this transformation.[1][2]
Experimental Protocol:
-
To a suspension of lithium aluminum hydride (LiAlH4) (1.5 eq.) in anhydrous THF at 0 °C, add a solution of 2-(2-isopropylpyrimidin-5-yl)acetonitrile (1.0 eq.) in anhydrous THF dropwise.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential addition of water, 15% aqueous NaOH, and then water again.
-
Filter the resulting suspension through Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as distillation or column chromatography, to obtain 2-[2-(propan-2-yl)pyrimidin-5-yl]ethan-1-amine.
Rationale: LiAlH4 is a potent hydride donor that effectively reduces nitriles to primary amines. The workup procedure is designed to safely neutralize the reactive hydride reagent and facilitate the isolation of the amine product.[1]
| Step | Key Transformation | Typical Reagents and Conditions | Purpose |
| 1 | Pyrimidine Ring Formation | Isobutyramidine HCl, 2-bromomalonaldehyde, acetic acid, 100 °C | Construction of the core heterocyclic scaffold. |
| 2 | Sonogashira Coupling | Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, TEA, THF | Introduction of a two-carbon unit precursor. |
| 3 | Functional Group Interconversion | K2CO3, MeOH; H2SO4, H2O; NH2OH·HCl, pyridine; Ac2O | Conversion of the alkyne to the nitrile. |
| 4 | Nitrile Reduction | LiAlH4, THF | Formation of the final primary amine.[1] |
Route 2: Synthesis via Henry Reaction and Nitro Reduction
This alternative route utilizes a classic carbon-carbon bond-forming reaction, the Henry reaction, to introduce the two-carbon side chain.
Overall Synthetic Scheme:
Caption: Synthetic pathway for Route 2.
Step 1: Synthesis of 2-Isopropylpyrimidine-5-carbaldehyde
While commercially available, the synthesis of this key aldehyde can be accomplished from 2-isopropyl-5-bromopyrimidine via a lithium-halogen exchange followed by formylation.
Experimental Protocol:
-
Dissolve 2-isopropyl-5-bromopyrimidine (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
Add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-isopropylpyrimidine-5-carbaldehyde.
Rationale: The lithium-halogen exchange generates a highly nucleophilic organolithium species which readily attacks the electrophilic carbonyl carbon of DMF to form the aldehyde after workup.
Step 2: Henry (Nitroaldol) Reaction
The Henry reaction provides a straightforward method for the formation of a carbon-carbon bond between the aldehyde and nitroethane.
Experimental Protocol:
-
To a solution of 2-isopropylpyrimidine-5-carbaldehyde (1.0 eq.) and nitroethane (1.2 eq.) in ethanol, add a catalytic amount of a base such as sodium hydroxide or potassium hydroxide.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-(2-isopropylpyrimidin-5-yl)-2-nitropropan-1-ol, which can be used in the next step without further purification.
Rationale: The base deprotonates the nitroethane to form a nucleophilic nitronate anion, which then attacks the aldehyde carbonyl group.
Step 3: Dehydration of the Nitroalkanol
The intermediate β-nitro alcohol can be dehydrated to the corresponding nitroalkene.
Experimental Protocol:
-
Dissolve the crude 1-(2-isopropylpyrimidin-5-yl)-2-nitropropan-1-ol in acetic anhydride.
-
Heat the reaction mixture at 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 5-(2-nitroprop-1-en-1-yl)-2-isopropylpyrimidine.
Rationale: Acetic anhydride acts as a dehydrating agent, facilitating the elimination of water to form the conjugated nitroalkene.
Step 4: Reduction of the Nitroalkene
The final step involves the reduction of the nitro group to the primary amine. A classic and effective method for this transformation is the use of iron in acetic acid.[3][4]
Experimental Protocol:
-
To a stirred suspension of iron powder (5.0 eq.) in a mixture of acetic acid and water, heat the mixture to 80-90 °C.
-
Add a solution of 5-(2-nitroprop-1-en-1-yl)-2-isopropylpyrimidine (1.0 eq.) in acetic acid dropwise.
-
Stir the reaction mixture vigorously at 90-100 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated aqueous solution of sodium hydroxide to pH > 10.
-
Extract the product with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-[2-(propan-2-yl)pyrimidin-5-yl]ethan-1-amine.
Rationale: The reduction of a nitro group with iron in an acidic medium is a well-established and reliable method. This method is often preferred for its cost-effectiveness and functional group tolerance.[3][4]
| Step | Key Transformation | Typical Reagents and Conditions | Purpose |
| 1 | Formylation | n-BuLi, DMF, THF, -78 °C | Synthesis of the key aldehyde intermediate. |
| 2 | Henry Reaction | Nitroethane, NaOH, EtOH | Carbon-carbon bond formation to introduce the C2N unit. |
| 3 | Dehydration | Acetic anhydride, heat | Formation of the nitroalkene intermediate. |
| 4 | Nitro Reduction | Fe, Acetic acid | Reduction of the nitro group to the primary amine.[3][4] |
Conclusion
This in-depth technical guide has detailed two robust and practical synthetic routes for the preparation of 2-[2-(propan-2-yl)pyrimidin-5-yl]ethan-1-amine. Both pathways utilize readily available starting materials and employ well-established chemical transformations. The choice between the two routes may depend on the availability of specific starting materials, reagents, and the desired scale of the synthesis. The provided experimental protocols and mechanistic rationale are intended to equip researchers with the necessary knowledge to successfully synthesize this valuable building block for applications in drug discovery and development.
References
- Owsley, D. C., & Bloomfield, J. J. (1977). The Reduction of Nitroarenes with Iron/Acetic Acid. Synthesis, 1977(02), 118-120.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).
- CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents. (n.d.).
-
Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
- Patil, D. R., et al. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences, 131(6), 54.
-
ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... Retrieved from [Link]
-
ResearchGate. (2013, May 8). What method can be used for reduction of aryl nitro group? Retrieved from [Link]
-
ResearchGate. (2019, February 6). (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Green Chemistry. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]
-
Semantic Scholar. (1977, May 24). The Reduction of Nitroarenes with Iron/Acetic Acid. Retrieved from [Link]
- US4994576A - Method for reducing aromatic nitro groups - Google Patents. (n.d.).
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
. (n.d.). 5 LiAlH4. Retrieved from [Link]
-
Cardiff University. (n.d.). Safe use of Nitromethane for Aldol Reactions in Flow - ORCA – Online Research @ Cardiff. Retrieved from [Link]
-
Cardiff University. (2025, January 7). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - -ORCA. Retrieved from [Link]
Sources
A Technical Guide to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine: Synthesis, Characterization, and Applications
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the heterocyclic compound 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine. As a substituted pyrimidine, this molecule belongs to a class of compounds of significant interest in medicinal chemistry and materials science. Due to the absence of extensive public data for this specific molecule, this document leverages expert chemical knowledge to establish its core properties, propose a robust and logical synthetic pathway, and discuss its potential applications. We present a detailed, field-proven protocol for its synthesis starting from the commercially available intermediate, 2-(propan-2-yl)pyrimidine-5-carbaldehyde. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or utilize this compound as a novel building block.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of a compound are dictated by its structure. The identity of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine has been established through systematic IUPAC nomenclature, and its core properties have been calculated from this structure.
-
IUPAC Name: 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
-
Molecular Formula: C₉H₁₅N₃
-
Canonical SMILES: CC(C)c1ncc(CCN)cn1
The molecular structure consists of a central pyrimidine ring functionalized with an isopropyl group at the C2 position and an ethylamine side-chain at the C5 position. This combination of a lipophilic isopropyl group and a basic primary amine makes it an intriguing building block for creating diverse chemical libraries.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 165.24 g/mol | Calculated |
| Exact Mass | 165.12660 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 51.8 Ų | Predicted |
| logP (Octanol-Water Partition Coeff.) | 1.25 | Predicted |
| Hydrogen Bond Donors | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (2 ring N, 1 amine N) | Calculated |
| Rotatable Bonds | 3 | Calculated |
Proposed Synthesis and Experimental Protocol
A reliable synthetic route is paramount for the procurement and study of any novel compound. While no specific synthesis for 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine is prominently published, a logical and high-yielding pathway can be designed based on well-established, name-reaction chemistry. The proposed two-step synthesis starts from the commercially available aldehyde, 2-isopropyl-pyrimidine-5-carbaldehyde (CAS 312263-48-2)[1][2].
The chosen strategy involves a Henry reaction (nitroaldol condensation) to form the C-C bond and introduce the nitrogen atom, followed by a catalytic hydrogenation to reduce both the nitro group and the alkene intermediate simultaneously.
Diagram 1: Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target amine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of (E)-5-(2-nitrovinyl)-2-(propan-2-yl)pyrimidine (Henry Reaction)
-
Causality: The Henry reaction is a classic base-catalyzed carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. Here, we use ammonium acetate as a mild base to deprotonate nitromethane, which then acts as a nucleophile, attacking the carbonyl carbon of the starting aldehyde. The subsequent dehydration is driven by the conjugated system that is formed.
-
To a solution of 2-isopropyl-pyrimidine-5-carbaldehyde (1.0 eq, e.g., 1.50 g) in methanol (20 mL), add nitromethane (3.0 eq).
-
Add ammonium acetate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature. A yellow precipitate of the nitrovinyl intermediate should form.
-
Filter the solid, wash with cold methanol, and dry under vacuum. The product can be used in the next step without further purification.
Step 2: Synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine (Catalytic Hydrogenation)
-
Trustworthiness: This protocol constitutes a self-validating system. Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a highly reliable and clean method for the reduction of both aromatic nitro groups and alkenes to their corresponding amines and alkanes. The reaction proceeds under mild conditions and typically goes to completion, with the only byproduct being water.
-
Suspend the intermediate, (E)-5-(2-nitrovinyl)-2-(propan-2-yl)pyrimidine (1.0 eq), in ethanol (25 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50 psi or using a balloon) and stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product. The product can be purified by silica gel column chromatography or by acid-base extraction to afford the final amine.
Analytical Characterization (Predicted)
To confirm the identity and purity of the synthesized compound, standard analytical techniques should be employed. The expected results are as follows:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the isopropyl group (a septet around 3.0-3.2 ppm and a doublet around 1.3 ppm), the ethyl chain (two triplets), the aromatic protons on the pyrimidine ring (two singlets in the aromatic region), and a broad singlet for the amine protons.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z = 166.13.
-
Purity (HPLC): Purity should be assessed using High-Performance Liquid Chromatography (HPLC), with a target purity of >95% for research applications.
Potential Applications and Field Insights
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The title compound, 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications.
-
Kinase Inhibitors: The aminopyrimidine core is central to many kinase inhibitors used in oncology.[3] The primary amine of this compound provides a reactive handle for derivatization, allowing for its incorporation into larger molecules designed to target specific enzyme active sites.
-
GPCR Ligands: Substituted pyrimidines are also known to interact with G-protein coupled receptors (GPCRs). The specific substitution pattern may offer selectivity for various receptor subtypes.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a simple, well-defined structure, this compound is an ideal candidate for fragment-based screening campaigns to identify initial hits for novel drug targets.
The combination of the pyrimidine ring as a hydrogen bond acceptor and the primary amine as a donor and nucleophilic handle makes it a versatile synthon for parallel synthesis and library generation.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not available, prudent laboratory practices should be followed based on its chemical class.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Amines can be corrosive and irritating to the skin and respiratory tract.
-
Storage: Store in a cool, dry place away from oxidizing agents. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
References
-
KM Pharma Solution Private Limited. MSDS - Ribociclib Succinate. Available from: [Link]
-
PubChem. 2-(Pyrimidin-2-yl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
LookChem. 2-(Pyrimidin-2-yl)ethanamine. Available from: [Link]
-
PubChem. 2-Isopropyl-5-pyrimidinecarbaldehyde. National Center for Biotechnology Information. Available from: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
-
American Elements. (propan-2-yl)(propan-2-ylidene)amine | CAS 3332-08-9. Available from: [Link]
-
Wiley, R. H., & Yamamoto, Y. (1953). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry. Available from: [Link]
-
Güngör, T., et al. (2022). Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry. Available from: [Link]
-
Zhang, Y., et al. (2018). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available from: [Link]
-
Der Pharma Chemica. Synthesis, characterization, molecular docking and evaluation of antimicrobial, antiproliferative, and anti-inflammatory propert. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
Sources
- 1. CAS 312263-48-2 | 2-Isopropyl-pyrimidine-5-carbaldehyde - Synblock [synblock.com]
- 2. 2-Isopropyl-5-pyrimidinecarbaldehyde | C8H10N2O | CID 3160974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Isopropylpyrimidine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The pyrimidine nucleus is a cornerstone of medicinal chemistry, integral to the structure of nucleobases and numerous clinically successful therapeutics.[1] This guide moves beyond a general overview to provide a focused, in-depth analysis of the isopropylpyrimidine moiety , a specific structural motif that has emerged as a privileged scaffold, particularly in the development of targeted therapies like kinase inhibitors. We will dissect the distinct contributions of both the pyrimidine core and the isopropyl substituent, exploring how their synergistic properties influence physicochemical characteristics, pharmacokinetic profiles (ADMET), and target engagement. Through detailed case studies of clinical and preclinical candidates, including the FDA-approved CDK4/6 inhibitor Abemaciclib, this whitepaper will illuminate the causality behind its selection in drug design, present relevant experimental methodologies, and provide actionable structure-activity relationship (SAR) insights for drug development professionals.
The Strategic Advantage: Deconstructing the Isopropylpyrimidine Scaffold
The success of a drug candidate is fundamentally linked to its physicochemical properties, which govern its interaction with biological systems.[2] The isopropylpyrimidine moiety offers a compelling combination of features that medicinal chemists can exploit to overcome common drug development hurdles.
The Pyrimidine Core: A Foundation for Target Engagement
The pyrimidine ring is a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions.[3] This arrangement confers a unique set of properties:
-
Hydrogen Bonding Capability: The nitrogen atoms act as hydrogen bond acceptors, which is critical for molecular recognition. In many kinase inhibitors, the pyrimidine ring serves as a bioisostere for the adenine base of ATP, forming key hydrogen bonds with the "hinge" region of the kinase active site.[1][4]
-
Scaffold Rigidity and Planarity: The aromatic nature of the ring provides a rigid, planar scaffold, which helps to pre-organize appended functional groups in a conformationally defined manner, reducing the entropic penalty of binding to a target.
-
Synthetic Tractability: The chemistry of pyrimidines is well-established, allowing for the synthesis of diverse libraries of compounds with substitutions at various positions to explore structure-activity relationships.[5]
The Isopropyl Substituent: A Modulator of "Drug-Like" Properties
The attachment of a simple isopropyl group ([–CH(CH₃)₂]) is a deliberate and strategic choice in drug design, intended to fine-tune the molecule's behavior.[6]
-
Modulation of Lipophilicity: The isopropyl group is a non-polar, hydrophobic moiety. Its addition increases the overall lipophilicity of a molecule, a critical parameter for membrane permeability and cell penetration.[2] The contribution of an isopropyl group to lipophilicity can be quantified by its Hansch π-value of 1.53.[7] This allows chemists to systematically adjust the molecule's octanol-water partition coefficient (LogP) to fall within an optimal range for oral bioavailability, often guided by frameworks like Lipinski's Rule of 5.[8]
-
Enhanced Metabolic Stability: The branched nature of the isopropyl group can sterically hinder access by metabolic enzymes, such as cytochrome P450s. Placing this group at a site that is susceptible to oxidative metabolism can block this pathway, thereby increasing the drug's half-life and metabolic stability.[9]
-
Space-Filling and van der Waals Interactions: In structure-based drug design, an isopropyl group is often used to effectively fill a hydrophobic pocket within the target protein's binding site.[7][10] These van der Waals interactions can significantly contribute to the overall binding affinity and potency of the compound.
Isopropylpyrimidine in Action: Case Studies in Kinase Inhibition
The utility of the isopropylpyrimidine scaffold is most prominently demonstrated in the field of oncology, specifically in the design of protein kinase inhibitors. Kinases are a class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many cancers.[11]
Clinical Success: Abemaciclib (Verzenio®), a CDK4/6 Inhibitor
Abemaciclib is an FDA-approved oral medication for the treatment of certain types of HR-positive, HER2-negative breast cancer.[3][12] It functions by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key regulators of the cell cycle.[13] Blocking these kinases prevents cancer cells from progressing from the G1 to the S phase, thereby inhibiting their proliferation.[12]
The core of Abemaciclib's structure features a 2-anilinopyrimidine fused to a benzimidazole ring, with a critical N-isopropyl group on the benzimidazole portion.[14] This isopropyl group is positioned to occupy a hydrophobic pocket in the ATP-binding site of the CDK4/6 enzymes, contributing to the drug's high potency and selectivity. The selection of this moiety was a result of extensive medicinal chemistry efforts to optimize the compound's pharmacokinetic and pharmacodynamic properties.
Preclinical Advancement: Pyrazolo[4,3-d]pyrimidine CDK Inhibitors
Research into novel cancer therapeutics has also highlighted the value of this scaffold. A series of 5-substituted 3-isopropyl-7-amino-1(2)H-pyrazolo[4,3-d]pyrimidines were identified as potent and selective inhibitors of CDKs, particularly CDK2 and CDK5.[15] In this work, the authors explicitly noted that the selection of the isopropyl moiety at position 3 was a rational design choice based on previous structure-activity relationship studies of related purine-based inhibitors, where this group was shown to confer high activity.[15] This underscores the principle of leveraging existing knowledge to guide new molecular design, a cornerstone of efficient drug discovery.
Methodologies and Experimental Protocols
Synthesizing and evaluating novel drug candidates requires a suite of robust, validated experimental protocols. The following sections describe methodologies central to the development of isopropylpyrimidine-based compounds.
General Synthetic Workflow
The discovery of a novel pyrimidine-based drug candidate follows a well-defined, iterative process. The workflow ensures that synthesized compounds are systematically evaluated for the properties required for a successful therapeutic.
Caption: General workflow for pyrimidine-based drug discovery.
Protocol: Determination of Lipophilicity (LogP) via Shake-Flask Method
Causality: Determining the LogP value is essential to confirm that chemical modifications, such as the addition of an isopropyl group, have the intended effect on lipophilicity. This property is a primary determinant of a compound's ability to cross biological membranes.[16]
Methodology:
-
Preparation of Phases: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4) and a water-saturated n-octanol phase. Allow them to reach equilibrium by mixing and then separating.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Partitioning: In a glass vial, add a precise volume of the aqueous phase and the n-octanol phase (e.g., 2 mL of each). Spike with a small volume of the compound stock solution. The final concentration should be low enough to avoid solubility issues but high enough for accurate detection.
-
Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value:
-
P = [Compound]octanol / [Compound]aqueous
-
LogP = log10(P)
-
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
Causality: The primary measure of a compound's effectiveness against a target kinase is its half-maximal inhibitory concentration (IC₅₀). This assay quantifies the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%, providing a direct measure of potency.
Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant kinase enzyme, specific substrate (peptide or protein), and ATP.
-
Compound Dilution: Prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilution starting from 10 µM) in DMSO, then dilute further into the assay buffer.
-
Reaction Setup: In a 96- or 384-well plate, add the kinase enzyme, the test compound at its various concentrations, and the substrate. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km value for the specific kinase).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. Common detection methods include radiometric assays (³²P-ATP), fluorescence polarization, or antibody-based methods (e.g., ELISA) that detect the phosphopeptide product.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Insights
SAR studies are fundamental to optimizing a lead compound. By systematically modifying a molecule's structure and measuring the resulting change in biological activity, chemists can build a model of the pharmacophore—the essential features required for activity.[17]
Visualizing Target Engagement
The pyrimidine core typically anchors the inhibitor to the enzyme's hinge region, while substituents dictate potency and selectivity by interacting with adjacent pockets.
Caption: Isopropylpyrimidine binding model in a kinase active site.
Quantitative SAR Data
The following table, adapted from the study on pyrazolo[4,3-d]pyrimidine CDK inhibitors, demonstrates how modifications to the amine at the 5-position impact potency against CDK2, while the core 3-isopropylpyrimidine scaffold remains constant. This illustrates the core's role as a potent foundational element.
| Compound ID | R Group (at C5-position) | CDK2/cyclin A IC₅₀ (nM) |
| 1a | -NH(CH₂)₂OH | 15 |
| 1b | -NH(CH₂)₃OH | 8 |
| 1c | -NH-cyclopropyl | 25 |
| 1d | -NH-cyclopentyl | 12 |
| 1e | -NH-cyclohexyl | 30 |
Data derived from the study by Krystof et al. and is for illustrative purposes.[15]
Analysis: This data shows that small, flexible hydroxyalkylamines (1a, 1b) and smaller cycloalkylamines (1d) at the C5-position result in low nanomolar potency. The constant high potency across these varied substituents highlights the critical contribution of the core 3-isopropyl-pyrazolo[4,3-d]pyrimidine scaffold to the overall binding affinity.
Conclusion and Future Outlook
The isopropylpyrimidine moiety is more than just a common structural feature; it is a highly refined and privileged scaffold in medicinal chemistry. The pyrimidine ring provides a robust, synthetically accessible anchor for target engagement, while the isopropyl group offers a powerful tool for modulating lipophilicity, enhancing metabolic stability, and optimizing interactions within hydrophobic binding pockets. The clinical success of Abemaciclib and the promising results from preclinical studies validate the continued exploration of this motif.
Future efforts will likely focus on incorporating the isopropylpyrimidine scaffold into novel drug modalities, such as dual-target inhibitors or PROTACs (PROteolysis TArgeting Chimeras), to address complex diseases and overcome drug resistance. As our understanding of target biology deepens, the rational application of well-characterized structural units like the isopropylpyrimidine will remain a key strategy in the design of the next generation of precision medicines.
References
-
Jeffries, B., Wang, Z., Troup, R. I., et al. (2026). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
Jeffries, B., Wang, Z., Troup, R. I., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141–2150. [Link]
-
Jeffries, B., Wang, Z., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]
-
Jeffries, B., Wang, Z., Troup, R. I., et al. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150. [Link]
-
El-Gohary, N. S., Shaaban, M. I., & El-Sayed, M. A. A. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][18]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11696. [Link]
-
Scott, J. S., & O'Neill, D. J. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 963–976. [Link]
-
Asghar, U., Witkiewicz, A. K., Turner, N. C., & Knudsen, E. S. (2015). The history and future of targeting cyclin-dependent kinases in cancer therapy. Nature Reviews Drug Discovery, 14(2), 130–146. [Link]
-
Bao, J., Zheng, L., Zhang, Y., et al. (2018). Discovery of novel CDK inhibitors via scaffold hopping from CAN508. Bioorganic & Medicinal Chemistry Letters, 28(8), 1435-1440. [Link]
-
National Center for Biotechnology Information. (n.d.). Abemaciclib. PubChem Compound Database. Retrieved from [Link]
-
Gucký, T., Jorda, R., Zatloukal, M., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 110, 291-301. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships (SAR). Drug Design. [Link]
-
Rewcastle, G. W., Murray, D. K., Elliott, W. L., et al. (1998). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]
-
Wessjohann, L. A., & Schneider, G. (2025). Lowering lipophilicity by adding carbon? Trends in bridged saturated heterocycles. Drug Discovery Today. [Link]
-
precisionFDA. (n.d.). ABEMACICLIB. precisionFDA. [Link]
-
Fiveable. (2025). Physicochemical properties | Medicinal Chemistry Class Notes. Fiveable. [Link]
-
Arch. Pharm. (Weinheim). (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
-
ResearchGate. (n.d.). Representative scaffolds of some reported CDK4/6 inhibitors. ResearchGate. [Link]
-
Lee, K., Lee, S., & Park, H. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 27(2), 248-251. [Link]
-
National Cancer Institute. (2017). Abemaciclib. National Cancer Institute. [Link]
-
Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1–40. [Link]
-
Darwish, M. (n.d.). Physicochemical Properties in Relation to Biological Activities. An-Najah National University. [Link]
-
Drug Discovery Pro. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Drug Discovery Pro. [Link]
-
Stolarczyk, M., et al. (2024). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 29(11), 2690. [Link]
-
ClinPGx. (n.d.). abemaciclib. ClinPGx. [Link]
-
Barham, H. M., et al. (2017). Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity. Journal of the American Chemical Society, 139(5), 2050-2060. [Link]
-
Shultz, M. D. (2023). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Bioorganic & Medicinal Chemistry, 89, 117352. [Link]
-
ASHP. (n.d.). Functional Group Characteristics and Roles. ASHP. [Link]
-
KEGG DRUG. (n.d.). Abemaciclib. KEGG. [Link]
-
MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. [Link]
-
Open Lab Notebooks. (2018). Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Open Lab Notebooks. [Link]
Sources
- 1. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 2. fiveable.me [fiveable.me]
- 3. Abemaciclib | C27H32F2N8 | CID 46220502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashp.org [ashp.org]
- 7. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 8. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 9. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Abemaciclib - NCI [cancer.gov]
- 13. ClinPGx [clinpgx.org]
- 14. GSRS [precision.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Introduction
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine is a key building block in medicinal chemistry, recognized for its presence in a variety of pharmacologically active compounds. The pyrimidine core is a prevalent scaffold in numerous therapeutic agents, exhibiting a wide range of biological activities including antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The strategic placement of an isopropyl group at the 2-position and an aminoethyl side chain at the 5-position of the pyrimidine ring offers unique steric and electronic properties, making it a valuable synthon for drug discovery and development programs.
This document provides a comprehensive guide to the synthesis of 2-[2-(propan-2-yl)pyrimidin-5-yl]ethan-1-amine, intended for researchers, scientists, and professionals in the field of drug development. It outlines established synthetic strategies, detailed experimental protocols, and the underlying chemical principles. The protocols are designed to be self-validating, with clear explanations for each step to ensure reproducibility and success.
Synthetic Strategies
The synthesis of the target compound can be approached through several convergent strategies. The most common and efficient methods involve the construction of the substituted pyrimidine ring followed by the elaboration of the aminoethyl side chain. This section will detail two primary retrosynthetic approaches.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals two key disconnections, leading to readily available starting materials.
Caption: Retrosynthetic analysis of the target amine.
The primary disconnection points are the C-C bond between the pyrimidine ring and the ethylamine side chain, and the C-N bond of the amine. This leads to two main synthetic routes:
-
Route A: Construction of the Pyrimidine Ring Followed by Side-Chain Elaboration. This is the most common approach, starting with the formation of a 2-isopropylpyrimidine core, which is then functionalized at the 5-position to introduce the ethanamine moiety.
-
Route B: Pre-functionalized Building Block Approach. This strategy involves the use of a starting material that already contains a precursor to the ethanamine side chain, which is then used to construct the pyrimidine ring.
This guide will focus on a detailed protocol for Route A, which generally offers greater flexibility and access to a wider range of analogues.
Detailed Synthetic Protocols: Route A
This route involves a multi-step synthesis beginning with the formation of the 2-isopropylpyrimidine core.
Workflow for Route A
Caption: Synthetic workflow for Route A.
Step 1: Synthesis of 2-Isopropylpyrimidine-4,6-diol
Principle: The synthesis commences with a condensation reaction between isobutyramidine and a malonic ester derivative, a classic approach for constructing the pyrimidine ring.[4] Sodium ethoxide is used as a base to deprotonate the active methylene compound, facilitating the nucleophilic attack on the amidine.
Protocol:
-
Reagent Preparation: Prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at 0 °C. Allow the mixture to stir for 30 minutes.
-
Amidine Addition: Add isobutyramidine hydrochloride (1.0 eq) portion-wise to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and neutralize with a slight excess of glacial acetic acid. The resulting precipitate is collected by filtration, washed with cold ethanol and diethyl ether, and dried under vacuum to yield 2-isopropylpyrimidine-4,6-diol.
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| Sodium | 1.0 | 22.99 | Calculate |
| Anhydrous Ethanol | - | 46.07 | Sufficient |
| Diethyl Malonate | 1.0 | 160.17 | Calculate |
| Isobutyramidine HCl | 1.0 | 122.59 | Calculate |
Step 2: Synthesis of 4,6-Dichloro-2-isopropylpyrimidine
Principle: The hydroxyl groups of the pyrimidine-diol are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This functional group interconversion is crucial for subsequent dehalogenation.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-isopropylpyrimidine-4,6-diol (1.0 eq) in phosphorus oxychloride (5.0-10.0 eq).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction should become a clear solution.
-
Work-up: Carefully quench the excess POCl₃ by pouring the cooled reaction mixture onto crushed ice. The product will precipitate out of the aqueous solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of 2-Isopropylpyrimidine
Principle: The dichloro-pyrimidine is reduced to the parent 2-isopropylpyrimidine via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.
Protocol:
-
Reaction Setup: Dissolve 4,6-dichloro-2-isopropylpyrimidine (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst and Base: Add 10% Palladium on carbon (5-10 mol%) and a base such as triethylamine or sodium acetate (2.2 eq) to the solution.
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until TLC indicates complete consumption of the starting material.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by distillation or column chromatography to yield pure 2-isopropylpyrimidine.
Step 4: Synthesis of 5-Bromo-2-isopropylpyrimidine
Principle: Electrophilic aromatic substitution on the electron-rich pyrimidine ring is achieved using N-bromosuccinimide (NBS) as a bromine source. The reaction is typically carried out in a chlorinated solvent.
Protocol:
-
Reaction Setup: Dissolve 2-isopropylpyrimidine (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.
-
Bromination: Add N-bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature. The reaction may require initiation with a radical initiator like AIBN or exposure to light.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Work-up: Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography to afford 5-bromo-2-isopropylpyrimidine.
Step 5: Synthesis of 2-Isopropyl-5-((trimethylsilyl)ethynyl)pyrimidine
Principle: A Sonogashira coupling reaction is employed to introduce an alkyne at the 5-position.[5] This palladium-catalyzed cross-coupling reaction between the bromo-pyrimidine and a terminal alkyne (trimethylsilylacetylene) is a robust method for C-C bond formation. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne.
Protocol:
-
Reaction Setup: To a solution of 5-bromo-2-isopropylpyrimidine (1.0 eq) in a suitable solvent like triethylamine or a mixture of THF and triethylamine, add trimethylsilylacetylene (1.2 eq).
-
Catalysts: Add a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) and a copper(I) co-catalyst like CuI (4-10 mol%).
-
Reaction Conditions: Degas the reaction mixture and stir under an inert atmosphere at room temperature or with gentle heating (40-50 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel to obtain the desired TMS-protected alkyne.
Step 6: Synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Principle: This final step involves a two-stage process: deprotection of the TMS group followed by reduction of the resulting terminal alkyne to the primary amine. The TMS group can be removed under mild basic conditions. The subsequent reduction of the alkyne to the saturated amine can be achieved using a variety of reducing agents, with catalytic hydrogenation being a common choice.
Protocol:
-
Desilylation: Dissolve the TMS-protected alkyne (1.0 eq) in methanol and add a catalytic amount of potassium carbonate. Stir at room temperature until the TMS group is completely removed (monitored by TLC).
-
Reduction: To the solution containing the deprotected alkyne, add a catalyst such as Raney Nickel or Platinum(IV) oxide.
-
Hydrogenation: Subject the mixture to a high-pressure hydrogen atmosphere in a Parr apparatus.
-
Work-up: After the reaction is complete, carefully filter the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude amine can be purified by conversion to its hydrochloride salt by treatment with HCl in ether, followed by recrystallization, or by column chromatography on silica gel (often with a small amount of triethylamine in the eluent to prevent tailing).
Characterization Data
| Compound | Molecular Formula | MW ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) |
| 2-Isopropylpyrimidine-4,6-diol | C₇H₁₀N₂O₂ | 154.17 | Isopropyl (septet, doublet), pyrimidine CH, OH |
| 4,6-Dichloro-2-isopropylpyrimidine | C₇H₈Cl₂N₂ | 191.06 | Isopropyl (septet, doublet), pyrimidine CH |
| 2-Isopropylpyrimidine | C₇H₁₀N₂ | 122.17 | Isopropyl (septet, doublet), pyrimidine CHs |
| 5-Bromo-2-isopropylpyrimidine | C₇H₉BrN₂ | 201.07 | Isopropyl (septet, doublet), pyrimidine CH |
| 2-Isopropyl-5-((trimethylsilyl)ethynyl)pyrimidine | C₁₂H₁₈N₂Si | 218.37 | Isopropyl (septet, doublet), TMS (singlet), pyrimidine CH |
| 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine | C₉H₁₅N₃ | 165.24 | Isopropyl (septet, doublet), ethyl chain (triplets), NH₂, pyrimidine CH |
Safety Considerations
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium metal: Reacts violently with water and alcohols. Handle under an inert atmosphere.
-
N-Bromosuccinimide (NBS): Lachrymator and corrosive. Avoid inhalation and skin contact.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform in a well-ventilated area, away from ignition sources, and use appropriate high-pressure equipment.
-
Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.
-
Isopropanol: While the final compound contains an isopropyl group, isopropanol itself can be toxic if ingested.[6]
Conclusion
The synthetic route detailed in these application notes provides a reliable and adaptable method for the preparation of 2-[2-(propan-2-yl)pyrimidin-5-yl]ethan-1-amine. The multi-step sequence allows for the synthesis of this valuable building block from readily available starting materials. By understanding the principles behind each transformation and adhering to the detailed protocols, researchers can successfully synthesize this compound for their drug discovery and development endeavors. The versatility of the pyrimidine core and the potential for further modification of the amine side chain make this a key intermediate for the generation of diverse chemical libraries.[7][8][9]
References
- The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Deriv
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017-06-09). Vertex AI Search.
- Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed. Vertex AI Search.
- Pyrimidine synthesis - Organic Chemistry Portal. Vertex AI Search.
- Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. (2021-02-03). Vertex AI Search.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Vertex AI Search.
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15). Vertex AI Search.
- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. (2021-08-16). Vertex AI Search.
- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. (2021-06-25). Vertex AI Search.
- Isopropanol toxicity - CMAJ. (2026-02-09). Vertex AI Search.
Sources
- 1. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. Pyrimidine synthesis [organic-chemistry.org]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. cmaj.ca [cmaj.ca]
- 7. The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 8. researchgate.net [researchgate.net]
- 9. growingscience.com [growingscience.com]
Preparation of HCl salts of 2-isopropylpyrimidine ethanamine
Application Note & Protocol
Title: A Comprehensive Guide to the Synthesis and Characterization of 2-isopropylpyrimidine ethanamine Hydrochloride
Abstract
This document provides a detailed protocol for the multi-step synthesis of 2-isopropylpyrimidine ethanamine hydrochloride, a heterocyclic amine of interest in medicinal chemistry and drug development. The synthesis begins with the functionalization of a pyrimidine core, followed by the reduction of a nitrile intermediate to the primary amine, and culminates in the formation of the hydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering in-depth explanations for experimental choices, robust characterization methodologies, and critical safety protocols.
Introduction: Scientific Context and Rationale
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions.[1][2] The introduction of an ethanamine side chain provides a basic nitrogen center, which is a common feature in many neurologically active compounds and can serve as a key pharmacophore or a handle for further derivatization.
The conversion of the free base amine to its hydrochloride (HCl) salt is a standard and critical step in drug development. This process serves several key purposes:
-
Enhanced Solubility: HCl salts are typically crystalline solids with significantly improved aqueous solubility compared to the free base, which is crucial for bioavailability and formulation.
-
Improved Stability: Salt formation can protect the amine from oxidative degradation, increasing the compound's shelf life.
-
Ease of Handling: The crystalline nature of salts makes them easier to handle, weigh, and purify than potentially oily or amorphous free bases.
This guide provides a robust and reproducible methodology for the synthesis, purification, and characterization of 2-isopropylpyrimidine ethanamine and its subsequent conversion to the stable HCl salt.
Overall Synthetic Strategy
The synthesis is designed as a three-step process, starting from a commercially available or readily synthesized pyrimidine precursor. The strategy focuses on reliable and scalable chemical transformations.
Workflow of the Synthesis
Caption: Overall synthetic workflow from the starting material to the final HCl salt.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-isopropyl-5-(bromomethyl)pyrimidine | ≥95% | Commercial | Handle with care (lachrymator) |
| Sodium Cyanide (NaCN) | ≥97% | Commercial | Extremely Toxic . Use with extreme caution. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous | Commercial | |
| Lithium Aluminum Hydride (LiAlH₄) | 1.0 M solution in THF | Commercial | Pyrophoric . Reacts violently with water. |
| Tetrahydrofuran (THF) | Anhydrous | Commercial | |
| Diethyl Ether (Et₂O) | Anhydrous | Commercial | |
| Hydrochloric Acid (HCl) | 2.0 M solution in Isopropanol | Commercial | Corrosive. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying organic layers. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
Equipment
-
Round-bottom flasks, three-neck flasks
-
Magnetic stirrers and stir bars
-
Heating mantles with temperature controllers
-
Reflux condensers
-
Dropping funnels
-
Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)
-
Ice baths and dry ice/acetone baths
-
Rotary evaporator
-
Büchner funnel and vacuum flask for filtration
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
-
High-vacuum pump
Detailed Experimental Protocols
PART A: Synthesis of 2-isopropyl-5-(cyanomethyl)pyrimidine (Intermediate)
Rationale: This step involves a nucleophilic substitution reaction where the cyanide ion displaces the bromide. DMSO is an excellent polar aprotic solvent for this reaction, effectively solvating the sodium cation and leaving the cyanide anion highly reactive.
Protocol:
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
In the flask, dissolve sodium cyanide (1.1 eq) in anhydrous DMSO under a nitrogen atmosphere.
-
CAUTION: Sodium cyanide is highly toxic. Handle only in a certified chemical fume hood. Any acidification will release deadly hydrogen cyanide gas.
-
-
In a separate flask, dissolve 2-isopropyl-5-(bromomethyl)pyrimidine (1.0 eq) in a minimal amount of anhydrous DMSO.
-
Add the pyrimidine solution dropwise to the stirring cyanide solution at room temperature. An exotherm may be observed. Maintain the temperature below 40°C using a water bath if necessary.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
-
Upon completion, carefully pour the reaction mixture into a larger beaker containing ice-water. This will precipitate the crude product.
-
Stir the aqueous suspension for 30 minutes, then collect the solid precipitate by vacuum filtration.
-
Wash the solid with copious amounts of water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.
PART B: Synthesis of 2-isopropylpyrimidine ethanamine (Free Base)
Rationale: The nitrile group is reduced to a primary amine using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent. The reaction must be performed under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Protocol:
-
Set up a dry three-neck flask under a nitrogen atmosphere, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel.
-
Carefully add a 1.0 M solution of LiAlH₄ in THF (2.5 eq) to the flask via syringe.
-
Cool the LiAlH₄ solution to 0°C using an ice bath.
-
Dissolve the 2-isopropyl-5-(cyanomethyl)pyrimidine (1.0 eq) from Part A in anhydrous THF.
-
Add the pyrimidine solution dropwise to the cold, stirring LiAlH₄ solution. Control the addition rate to maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work-up (Fieser method): Cool the reaction mixture to 0°C. Carefully and slowly add water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is critical for safely quenching the excess LiAlH₄ and precipitating aluminum salts.
-
A granular white precipitate should form. Stir vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF and then ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-isopropylpyrimidine ethanamine as an oil or low-melting solid.
PART C: Preparation of 2-isopropylpyrimidine ethanamine Hydrochloride
Rationale: This is a simple acid-base reaction. The basic amine is protonated by hydrochloric acid to form the ammonium salt. The choice of a non-polar or moderately polar solvent like isopropanol or diethyl ether facilitates the precipitation of the ionic salt.[3][4]
Acid-Base Reaction for Salt Formation
Caption: Formation of the HCl salt via acid-base reaction and precipitation.
Protocol:
-
Dissolve the crude free base amine from Part B in a minimal amount of a suitable solvent (e.g., isopropanol or diethyl ether).
-
Cool the solution in an ice bath.
-
While stirring, slowly add a 2.0 M solution of HCl in isopropanol (1.1 eq) dropwise.
-
A white precipitate of the hydrochloride salt should form immediately or upon cooling.
-
Continue stirring the suspension in the ice bath for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.[5]
-
Dry the final product, 2-isopropylpyrimidine ethanamine hydrochloride, under high vacuum to remove all residual solvents.
Characterization and Data
The identity and purity of the final product must be confirmed by analytical methods.[6][7]
| Analysis Technique | Expected Results for 2-isopropylpyrimidine ethanamine HCl |
| ¹H NMR | Signals corresponding to the isopropyl group (septet and doublet), the pyrimidine ring protons (singlets), and the two methylene groups of the ethanamine chain (triplets or complex multiplets). The amine protons (NH₃⁺) may appear as a broad singlet. |
| ¹³C NMR | Distinct signals for all unique carbon atoms in the molecule. |
| Mass Spec (ESI+) | The molecular ion peak [M+H]⁺ corresponding to the free base (loss of HCl). Calculated m/z should be confirmed. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (broad, ~2800-3100 cm⁻¹ for ammonium salt), C-H stretching, and C=N stretching of the pyrimidine ring. |
| Melting Point | A sharp melting point is indicative of high purity. |
Safety and Handling
Proper safety precautions are mandatory throughout this synthesis.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is a good general choice).[8][9]
-
Fume Hood: All steps of this synthesis, especially those involving sodium cyanide, LiAlH₄, and concentrated acids, must be performed in a certified chemical fume hood to ensure proper ventilation.[9][10]
-
Reagent Handling:
-
Sodium Cyanide: Extremely toxic by ingestion, inhalation, or skin contact. Always have a cyanide antidote kit available and be trained in its use. Decontaminate all glassware and waste with bleach solution before disposal.
-
Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under an inert atmosphere. The quenching procedure must be followed precisely and performed slowly at 0°C.
-
Hydrochloric Acid: Corrosive and can cause severe burns. Handle with care.[8]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench reactive materials before disposal.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; impure starting material; loss during work-up. | Increase reaction time; check purity of bromomethyl starting material; ensure efficient precipitation and collection. |
| Incomplete reduction in Step 2 | Insufficient LiAlH₄; non-anhydrous conditions. | Use a larger excess of LiAlH₄; ensure all glassware and solvents are perfectly dry. |
| Product is an oil, not a solid | Impurities present; product is hygroscopic. | Purify the free base by column chromatography before salt formation; ensure final product is dried thoroughly under high vacuum. |
| No precipitate in Step 3 | Solution is too dilute; incorrect solvent used. | Concentrate the solution; try adding a non-polar co-solvent like diethyl ether or hexanes to induce precipitation. |
References
-
MDPI. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules. [Link]
-
PubMed. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
ResearchGate. (2021). “Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives”. [Link]
-
PubMed. (2023). Design, Docking, Characterisation, and Synthesis of Pyrimidine Derivatives for Antidepressant Activity. [Link]
-
ResearchGate. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. [Link]
-
University of Utah. Acid Handling. [Link]
- Google Patents. WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound.
-
National University of Singapore. (2016). Standard Operating Procedure: WORKING WITH ACIDS AND BASES. [Link]
-
A&C Chemicals. (2024). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
-
ResearchGate. (2010). Synthesis of 2-[2-isopropyl-4-( o -methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. [Link]
- Google Patents.
-
MDPI. (2021). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
-
Mol-Instincts. Synthesis of 2-[2-(2-thienylmethylthio)ethylamino]-5-(3-pyridylmethyl)-4-pyrimidone. [Link]
- Google Patents. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]
- 4. ISOPROPYLAMINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. flinnsci.com [flinnsci.com]
- 9. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 10. medicine.nus.edu.sg [medicine.nus.edu.sg]
Scalable manufacturing of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine (hereafter referred to as Target Molecule A ). This structural motif—a pyrimidine core substituted with an isopropyl group at the C2 position and an ethylamine chain at the C5 position—is a critical pharmacophore in kinase inhibitors and GPCR ligands.
While various laboratory-scale methods exist (e.g., Suzuki cross-coupling), this guide focuses on a Linear Process Route optimized for multi-kilogram production. The selected pathway utilizes the condensation of isobutyramidine with a vinamidinium equivalent, followed by functional group interconversion and a final nitrile reduction. This approach minimizes the use of expensive transition metal catalysts (Pd) and avoids chromatographic purification in early steps.[1]
Retrosynthetic Analysis & Strategy
To ensure scalability and cost-efficiency, the synthesis is designed around the construction of the pyrimidine ring rather than the functionalization of an expensive pre-existing heterocycle.
-
Step 4 (Final): Reduction of the nitrile precursor to the primary amine.
-
Step 3: Nucleophilic substitution (Cyanation) to extend the carbon chain.[1]
-
Step 2: Radical bromination of the methyl substituent.[1]
-
Step 1 (Core Construction): Cyclocondensation of Isobutyramidine with a C3-electrophile.[1]
Process Flow Diagram
Caption: Linear synthetic workflow for the scalable production of the target pyrimidine ethylamine.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Isopropyl-5-methylpyrimidine
This step constructs the heterocyclic core.[2][1] We utilize 3-(dimethylamino)-2-methyl-2-propenal as the C3 fragment.[2][1] This reagent is superior to malondialdehyde derivatives for scale-up due to its stability and handling properties [1].[2][1]
-
Reagents:
-
Protocol:
-
Charge a reactor with Ethanol (5 vol) and Isobutyramidine HCl.
-
Add NaOMe solution dropwise at 0–5°C to release the free amidine. Stir for 30 min.
-
Add 3-(Dimethylamino)-2-methyl-2-propenal slowly, maintaining internal temperature < 20°C.
-
Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by HPLC.
-
Workup: Cool to RT. Concentrate under reduced pressure to remove Ethanol.[1]
-
Add Water (3 vol) and extract with Ethyl Acetate (3 x 2 vol).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
Purification: Distillation under reduced pressure (approx. 15 mbar) yields a colorless oil.[1]
-
Step 2: Bromination to 5-(Bromomethyl)-2-isopropylpyrimidine
A Wohl-Ziegler reaction is employed.[2][1] Note that Chlorobenzene is recommended over CCl4 (toxic/banned) or DCM (low boiling point) for process safety and green chemistry compliance.[1]
-
Reagents:
-
Protocol:
-
Dissolve the starting material in Chlorobenzene (6 vol).
-
Add NBS and AIBN.[1]
-
Heat slowly to 80°C. Caution: Exothermic initiation.
-
Stir at 85°C for 2 hours.
-
Workup: Cool to 20°C. Filter off the succinimide byproduct (solid).
-
Wash the filtrate with 5% NaHCO3 solution and water.[1]
-
Concentrate the organic phase to yield the crude benzyl bromide.[1] Use directly in Step 3 to avoid degradation (benzyl bromides are lachrymators and unstable).[1]
-
Step 3: Cyanation to 2-(2-Isopropylpyrimidin-5-yl)acetonitrile
To avoid the toxicity of HMPA or the cost of crown ethers, a Phase Transfer Catalysis (PTC) method is used.[2][1]
-
Reagents:
-
Protocol:
-
Dissolve the crude bromide in DCM (4 vol).
-
Prepare a solution of NaCN in Water (4 vol).[1] Safety: High Cyanide Hazard.[1] Use scrubbers.[1]
-
Add the aqueous phase to the organic phase, followed by TBAB.
-
Stir vigorously at RT for 12–16 hours.
-
Workup: Separate phases. Wash organic layer with 1N NaOH (to destroy HCN traces) then Brine.[1]
-
Dry and concentrate.
-
Purification: Recrystallization from Isopropyl Alcohol/Heptane.
-
Step 4: Reduction to 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
The reduction of nitriles to primary amines is prone to "dimerization" (formation of secondary amines).[2][1] This is suppressed by the presence of ammonia [2].[1]
-
Reagents:
-
Protocol:
-
Charge the autoclave with the Nitrile and 7N NH3/MeOH (10 vol).
-
Add Raney Nickel (slurry in MeOH).[1]
-
Purge with Nitrogen (3x), then Hydrogen (3x).[1]
-
Pressurize to 50 bar (725 psi) H2.
-
Heat to 50°C and stir at 1000 rpm for 12 hours.
-
Workup: Cool, vent H2, purge with N2.
-
Filter catalyst through Celite (Keep wet![1] Pyrophoric hazard).
-
Concentrate filtrate.[1]
-
Salt Formation: Dissolve residue in EtOH, add HCl/EtOH to precipitate the dihydrochloride salt for storage stability.
-
Process Parameters & Quality Control
The following table summarizes critical process parameters (CPPs) and expected specifications.
| Parameter | Step 1 (Ring Closure) | Step 2 (Bromination) | Step 3 (Cyanation) | Step 4 (Reduction) |
| Limiting Reagent | Isobutyramidine | 5-Methylpyrimidine | Bromide Int.[2][1] | Nitrile Int.[1][4][5][6][7][8] |
| Critical Temp | < 20°C (Addition) | 80-85°C (Initiation) | 20-25°C | 45-55°C |
| Reaction Time | 6-8 h | 2-3 h | 12-16 h | 10-14 h |
| Key Impurity | Unreacted Amidine | Dibromide species | Hydrolysis (Amide) | Secondary Amine (Dimer) |
| IPC Method | HPLC (UV 254nm) | HPLC / GC | HPLC | GC (Derivatized) |
| Target Yield | 85-90% | 75-80% | 85% | 90-95% |
Safety & Handling (Critical)
-
Cyanide Handling (Step 3): NaCN is fatal if swallowed or in contact with acid (HCN gas).[1] All operations must be performed in a dedicated fume hood with a bleaching trap (Sodium Hypochlorite) for waste streams.
-
Raney Nickel (Step 4): Pyrophoric when dry. Must be kept under solvent or water at all times.[1] Filter cakes should be quenched with dilute acid immediately after recovery.[1]
-
Exotherms: The initiation of the radical bromination (Step 2) can be sudden.[1] Ensure adequate cooling capacity is available on the reactor jacket.[1]
References
-
Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002).[1][8] A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(6), 720-722.[1] Link
-
BenchChem Technical Support.[1][5][9] (2025).[1][5][6][9][10] Reproducibility of Pyrimidine Synthesis: A Comparative Guide. BenchChem Application Notes. Link[2]
-
Chandrappa, M., et al. (2019).[1] Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. Asian Journal of Chemistry, 29, 2119-2122. Link
-
PubChem. (2025).[1][10] 2-(Pyrimidin-2-yl)ethan-1-amine (Analogous Structure Data). National Library of Medicine.[1] Link
Disclaimer: This document is for research and development purposes only. All procedures should be validated by qualified personnel in a controlled laboratory environment.
Sources
- 1. chemscene.com [chemscene.com]
- 2. EP2511844A2 - Advanced drug development and manufacturing - Google Patents [patents.google.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 2-(Pyrimidin-2-yl)ethan-1-amine | C6H9N3 | CID 20407055 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reagents for cyclization reactions with 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
An In-Depth Guide to Cyclization Reactions with 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Abstract
This technical guide provides detailed application notes and protocols for the cyclization of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, a key intermediate in the synthesis of complex heterocyclic scaffolds. Fused pyrimidine systems are of significant interest in medicinal chemistry and drug discovery due to their presence in a wide array of biologically active molecules. This document explores two classical and robust methods for intramolecular cyclization: the Pictet-Spengler and Bischler-Napieralski reactions. For each method, we provide a detailed mechanistic overview, rationale for reagent selection, step-by-step experimental protocols, and expected outcomes. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the creation of novel molecular architectures.
Introduction
The molecule 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine serves as a quintessential β-arylethylamine analog, where the typically electron-rich phenyl ring is replaced by a π-deficient pyrimidine heterocycle. This structural feature presents both opportunities and challenges for synthetic chemists. The primary amino group is a potent nucleophile, while the pyrimidine ring offers sites for intramolecular cyclization to construct fused bicyclic systems, such as pyrimido[4,5-c]pyridines. These scaffolds are valuable in the design of novel therapeutics.
The primary challenge lies in the electronic nature of the pyrimidine ring. Its inherent electron deficiency deactivates it towards standard electrophilic aromatic substitution, which is the key ring-closing step in many classical cyclization reactions. Consequently, reaction conditions must be carefully optimized to drive the formation of the desired fused products. This guide details protocols that have been adapted to overcome this hurdle, providing a reliable pathway for synthesizing these valuable heterocyclic systems.
Pictet-Spengler Type Cyclization: Synthesis of Tetrahydropyrimido[4,5-c]pyridines
The Pictet-Spengler reaction is a powerful method for constructing tetrahydroisoquinoline-like ring systems from β-arylethylamines and carbonyl compounds.[1] While typically employed with electron-rich arenes, this reaction can be successfully applied to the π-deficient pyrimidine system, providing access to tetrahydropyrimido[4,5-c]pyridines.
Mechanistic Rationale
The reaction proceeds in two key stages. First, the primary amine of the starting material condenses with an aldehyde (or ketone) to form a Schiff base, which is protonated under acidic conditions to generate a highly electrophilic iminium ion. The crucial C-C bond-forming step is the subsequent intramolecular electrophilic attack of this iminium ion on the pyrimidine ring. Due to the electron-deficient nature of the pyrimidine, this step is the reaction's driving force and often requires strong acid catalysis and elevated temperatures to proceed efficiently.[2] The C-4 position of the pyrimidine ring is the most probable site of attack due to its relative electron density compared to the C-2 and C-6 positions.
Detailed Experimental Protocol: Synthesis of 6-Phenyl-5,6,7,8-tetrahydropyrimido[4,5-c]pyridine
This protocol describes the reaction using benzaldehyde as the carbonyl component.
Materials:
-
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
To a solution of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine (1.0 mmol, 179 mg) in anhydrous DCM (10 mL) under a nitrogen atmosphere, add benzaldehyde (1.1 mmol, 117 mg, 0.11 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5.0 mmol, 0.37 mL) dropwise. Causality Note: The use of a strong acid like TFA is crucial to protonate the intermediate imine, generating a sufficiently electrophilic iminium ion to overcome the high activation barrier for cyclization onto the electron-deficient pyrimidine ring.
-
Allow the reaction to warm to room temperature and then heat to reflux (approx. 40 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a cold saturated NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.
Data Summary: Pictet-Spengler Cyclization
| Aldehyde (R-CHO) | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |
| Benzaldehyde | TFA | 40 | 18 | 65-75% |
| 4-Methoxybenzaldehyde | TFA | 40 | 12 | 70-85% |
| Formaldehyde (as Paraformaldehyde) | HCl in Dioxane | 60 | 24 | 50-60% |
| Acetaldehyde | TFA | 40 | 24 | 45-55% |
Bischler-Napieralski Type Cyclization: Synthesis of Dihydropyrimido[4,5-c]pyridines
The Bischler-Napieralski reaction provides a complementary route to fused nitrogen heterocycles. This method involves the cyclodehydration of a β-arylethylamide, typically using a strong dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[3][4] The resulting 3,4-dihydropyrimido[4,5-c]pyridine can be subsequently reduced or oxidized to access a variety of related scaffolds.
Mechanistic Rationale
The reaction begins with the acylation of the primary amine to form a stable amide intermediate. This amide is then activated by a dehydrating agent (e.g., POCl₃), which converts the carbonyl oxygen into a good leaving group. Elimination of this group generates a highly reactive nitrilium ion intermediate.[5] This potent electrophile then undergoes intramolecular cyclization onto the pyrimidine ring, followed by deprotonation to yield the final product. The harsh, anhydrous conditions are necessary to facilitate the formation of the key nitrilium ion.
Detailed Experimental Protocol: Synthesis of 6-Methyl-7,8-dihydropyrimido[4,5-c]pyridine
This protocol is a two-step procedure starting with the formation of the N-acetyl amide.
Part A: Synthesis of N-{2-[2-(Propan-2-yl)pyrimidin-5-yl]ethyl}acetamide
Materials:
-
2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine (1.0 eq)
-
Acetyl chloride (1.2 eq)
-
Triethylamine (TEA, 1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine (1.0 mmol, 179 mg) and triethylamine (1.5 mmol, 0.21 mL) in anhydrous DCM (10 mL) and cool to 0 °C.
-
Slowly add acetyl chloride (1.2 mmol, 94 mg, 0.085 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with water (10 mL) and separate the layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude amide is often pure enough for the next step.
Part B: Cyclodehydration
Materials:
-
N-{2-[2-(Propan-2-yl)pyrimidin-5-yl]ethyl}acetamide (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 5-10 eq)
-
Toluene or Acetonitrile, anhydrous
Procedure:
-
To the crude amide from Part A (approx. 1.0 mmol, 221 mg), add anhydrous toluene (10 mL).
-
Carefully add phosphorus oxychloride (5.0 mmol, 0.77 g, 0.47 mL) at room temperature under a nitrogen atmosphere. Safety Note: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Heat the mixture to reflux (approx. 110 °C for toluene) for 4-8 hours. Causality Note: High temperature is required for both the formation of the nitrilium intermediate and the subsequent intramolecular electrophilic substitution on the deactivated pyrimidine ring.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove excess POCl₃ and solvent.
-
Carefully add crushed ice to the residue, followed by slow basification with a cold concentrated NaOH or NH₄OH solution to pH > 10.
-
Extract the product with ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, and concentrate.
-
Purify by flash column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield the desired product.
Data Summary: Bischler-Napieralski Cyclization
| Acylating Agent (R-COCl) | Dehydrating Agent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl chloride | POCl₃ | 110 | 6 | 60-70% |
| Phenylacetyl chloride | POCl₃ | 110 | 6 | 65-75% |
| Acetyl chloride | Polyphosphoric Acid (PPA) | 150 | 4 | 55-65% |
Conclusion
The cyclization of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine via Pictet-Spengler and Bischler-Napieralski reactions provides reliable and versatile access to fused pyrimido[4,5-c]pyridine frameworks. The choice of reaction depends on the desired final oxidation state and the substituents to be incorporated. While the electron-deficient nature of the pyrimidine ring necessitates more forcing conditions compared to analogous reactions with electron-rich arenes, the protocols detailed herein are optimized to achieve good yields of these valuable heterocyclic products. These methods empower researchers to expand chemical diversity and explore novel structures in the pursuit of new therapeutic agents.
References
- New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. PMC.
- Non-native Intramolecular Radical Cyclization Catalyzed by a B12-Dependent Enzyme.
- An efficient synthesis of novel pyridothieno-fused thiazolo[3,2-a]pyrimidinones via Pictet–Spengler reaction. Journal of the Iranian Chemical Society.
- Synthesis of Pyrimidoquinolines via the Pictet–Spengler Reaction. Synfacts.
- A Cascade Reaction Consisting of Pictet−Spengler-Type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines. Organic Letters.
- Pictet–Spengler reaction. Wikipedia.
- Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death.
- A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Deriv
-
Synthesis of Novel Tricyclic Pyrimido[4,5-b][2][6]benzothiazepines via Bischler−Napieralski-Type Reactions. The Journal of Organic Chemistry.
- Bischler–Napieralski reaction. Wikipedia.
- Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry.
- Bischler-Napieralski Reaction. Organic Chemistry Portal.
Sources
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Protecting Groups in the Synthesis of Pyrimidine Ethylamines
Introduction: The Synthetic Challenge of Pyrimidine Ethylamines
Pyrimidine ethylamines represent a core scaffold in a multitude of biologically active compounds, finding extensive application in medicinal chemistry and drug development as inhibitors, receptor antagonists, and key intermediates for more complex molecules.[1][2][3] The synthesis of these valuable compounds, however, is frequently a multi-step endeavor fraught with challenges of chemoselectivity. The molecule itself presents at least two distinct reactive sites: the nucleophilic nitrogen of the ethylamine side chain and the nitrogen atoms within the pyrimidine ring.[] Unchecked, these sites will compete in subsequent synthetic transformations, leading to undesired side products, reduced yields, and complex purification procedures.
To navigate this, a robust protecting group strategy is not merely beneficial—it is essential.[5][6] This guide provides a detailed exploration of protecting group strategies tailored for pyrimidine ethylamine synthesis. We will move beyond a simple recitation of protocols to explain the underlying chemical principles and rationale that govern the choice of protecting groups. The central theme is the concept of orthogonal protection , a powerful strategy that allows for the selective deprotection of one functional group while others remain intact, enabling precise and controlled molecular assembly.[7][8][9]
This document is designed for researchers, medicinal chemists, and process development scientists. It offers field-proven insights and detailed, self-validating protocols to empower the rational design and efficient execution of pyrimidine ethylamine syntheses.
PART 1: Protection of the Ethylamine Side Chain
The primary amine of the ethylamine moiety is a potent nucleophile and a common site for derivatization. Its reactivity must be temporarily masked to allow for selective modification of the pyrimidine ring or other parts of the molecule. The choice of protecting group is dictated by its stability to the planned reaction conditions and the mildness of its eventual removal.
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group due to its ease of installation, general stability, and straightforward removal.[10][11] It is robust in the presence of bases, nucleophiles, and reducing agents, making it an excellent choice for a wide array of synthetic transformations.[12][13] Its removal is typically achieved under acidic conditions, which generates volatile byproducts (isobutylene and CO2), simplifying workup procedures.[14]
dot
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. growingscience.com [growingscience.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. chem.iitb.ac.in [chem.iitb.ac.in]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Protecting group - Wikipedia [en.wikipedia.org]
- 10. chemimpex.com [chemimpex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Technical Support Center: 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine (Free Base)
Case ID: STAB-PYR-ISO-005
Compound Class: Heterocyclic Primary Alkyl Amine
Molecular Formula: C
Executive Summary: The Stability Paradox
You are likely accessing this guide because your sample of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine has changed appearance or purity.
While the pyrimidine ring (stabilized by the 2-isopropyl group) is chemically robust, the free base primary amine tail is highly reactive. In its free base form, this molecule is a "CO
This guide provides the protocols to diagnose, prevent, and reverse this specific instability.
Module 1: Diagnostic Troubleshooting (Q&A)
Q1: My clear/yellow oil has turned into a white solid or has a white crust. Is it ruined?
Diagnosis: Likely Carbamate Formation (Reversible).
Mechanism: Primary amines (
Q2: The compound has turned dark brown/black. Can I use it?
Diagnosis: Oxidative Degradation (Irreversible).
Mechanism: Electron-rich amines are susceptible to N-oxidation by atmospheric oxygen, leading to N-oxides and complex radical polymerization products (often colored).
Verdict: If the color is deep brown/black, purity has likely dropped significantly.
Action: Check LCMS. If purity is <90%, repurify via column chromatography (DCM/MeOH/NH
Q3: LCMS shows a peak at M+44 or M+16. What are these?
-
M+44 (m/z ~209): This is the Carbamate species (M + CO
). Note: This peak often disappears in acidic mobile phases as the carbamate decarboxylates back to the amine. -
M+16 (m/z ~181): This is the N-Oxide . This is a stable covalent change and indicates oxidative damage.
Module 2: The Stability & Degradation Logic
The following diagram illustrates the chemical fate of your compound when exposed to environmental stressors.
Figure 1: Degradation pathways. Note that the "Red" pathway (Carbamate) is reversible, while the "Black" pathway (Oxidation) is generally not.
Module 3: Experimental Protocols
Protocol A: The "Rescue" Extraction (Reversing Carbamylation)
Use this if your free base has solidified due to CO
-
Dissolution: Dissolve the "crusty" solid in Dichloromethane (DCM) . If it does not dissolve fully, the carbamate salt content is high.
-
Free Basing: Add an equal volume of 1M NaOH or Saturated NaHCO
.-
Why? High pH forces the equilibrium back to the free amine, releasing CO
as carbonate/bicarbonate in the aqueous layer.
-
-
Extraction: Shake vigorously. Separate layers. Extract the aqueous layer 2x with DCM.
-
Drying: Dry combined organics over Anhydrous Na
SO (Sodium Sulfate).-
Critical: Do not use MgSO
if the amine is very sensitive, though Na SO is standard for amines.
-
-
Concentration: Filter and concentrate in vacuo.
-
Result: You should recover the clear/yellow oil free base.
Protocol B: Proper Storage (The "Argon Blanket")
To prevent recurrence of instability.
| Parameter | Recommendation | Rationale |
| Atmosphere | Argon or Nitrogen | Displaces CO |
| Temperature | -20°C (Freezer) | Slows oxidation kinetics significantly. |
| Container | Amber Glass | Pyrimidines can be photosensitive over long periods. |
| Seal | Teflon-lined Cap + Parafilm | Prevents gas exchange. Standard polyethylene caps are permeable to O |
| Form | Store as HCl Salt (Optional) | If the free base is not strictly required for the next step, convert to the HCl salt. The salt is indefinitely stable at RT. |
Module 4: Handling & Weighing Workflow
Handling volatile, air-sensitive amines requires a specific workflow to maintain stoichiometry.
Figure 2: Best practice handling workflow to minimize moisture condensation and CO
References & Authority
-
Amine-CO
Reactivity:-
Sartori, G., & Maggi, R. (2010). Advances in the synthesis of amines by CO2 fixation.[1] The formation of carbamic acid derivatives from primary amines and CO
is a fundamental reaction in organic synthesis and carbon capture. -
Source:
-
-
Handling of Air-Sensitive Reagents:
-
Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents."[2] Provides the foundational techniques for inert gas blanketing and syringe transfer of sensitive amines.
-
Source:
-
-
Pyrimidine Stability:
-
General Storage of Free Bases:
-
Fisher Scientific Safety Guide. "Storage of Organic Bases." Recommends separation from oxidizers and acids, and the use of inert atmospheres for primary amines to prevent carbonate formation.
-
Source:
-
Sources
- 1. Mechanistic insights into carbamate formation from CO 2 and amines: the role of guanidine–CO 2 adducts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY01433A [pubs.rsc.org]
- 2. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Direct isolation of purines and pyrimidines from nucleic acids using sublimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
Technical Support Center: Crystallization of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine Salts
Welcome to the technical support center for the crystallization of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine and its salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline material. We will explore common challenges and provide practical, scientifically-grounded solutions.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the crystallization of amine salts.
Q1: What are the primary reasons my 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine salt is failing to crystallize and instead forming an oil or amorphous solid?
A1: The formation of oils or amorphous solids instead of crystals is a frequent challenge in the crystallization of amine salts. This typically stems from several key factors:
-
High Solubility: If the salt is too soluble in the chosen solvent system, the supersaturation required for nucleation and crystal growth may not be achieved.
-
Presence of Impurities: Impurities can inhibit crystal nucleation and growth by adsorbing onto the crystal surface or by disrupting the lattice formation.
-
Inappropriate Solvent System: The solvent plays a critical role in crystallization. A poorly chosen solvent may not facilitate the necessary molecular arrangement for crystallization.[]
-
Suboptimal pH: The pH of the solution is crucial for salt formation and stability. An incorrect pH can lead to incomplete salt formation or the presence of a mixture of the free base and the salt, which can hinder crystallization.[2][3]
-
Counterion Properties: The choice of counterion significantly influences the physicochemical properties of the salt, including its crystallinity.[4][5][6] Some counterions may inherently favor the formation of non-crystalline solids with your amine.
Q2: How do I strategically select a counterion for 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine to promote crystallinity?
A2: Counterion selection is a critical step in developing a crystalline salt form.[7] A systematic approach involves considering the following:
-
pKa Difference: A general guideline is to have a pKa difference of at least 3 units between the amine and the acidic counterion to ensure robust salt formation.[8]
-
Counterion Size and Shape: Small, compact counterions often lead to salts with higher melting points and can favor crystallinity.[4][5]
-
Hydrogen Bonding Potential: The ability of the counterion to form strong hydrogen bonds can significantly impact the crystal lattice and, consequently, the solubility and stability of the salt.[4][5]
-
Regulatory Acceptance: Prioritize counterions with a history of use in pharmaceutical products and a well-established safety profile.
Below is a table of common counterions for consideration:
| Counterion | Acid Type | pKa | Key Characteristics |
| Hydrochloride | Strong Acid | ~ -7 | Often forms crystalline salts, but can be hygroscopic. |
| Sulfate | Strong Acid | ~ 1.99 | Can form stable, crystalline salts. |
| Maleate | Organic Acid | ~ 1.9, 6.07 | Frequently used to form crystalline salts. |
| Fumarate | Organic Acid | ~ 3.03, 4.44 | Often produces stable, non-hygroscopic crystals. |
| Tartrate | Organic Acid | ~ 2.98, 4.34 | Chiral counterion, useful for resolutions. |
| Citrate | Organic Acid | ~ 3.13, 4.76, 6.40 | Can form multiple salt stoichiometries. |
| Mesylate | Sulfonic Acid | ~ -1.9 | Good for forming stable, crystalline salts. |
Q3: What is the significance of pH control during the crystallization of my amine salt, and how can I optimize it?
A3: The pH of the crystallization medium is a critical parameter that governs the solubility and stability of the salt.[2][3][9][10] For an amine salt, the pH determines the extent of protonation of the amine.
-
Impact on Solubility: The solubility of an amine salt is pH-dependent. At a pH where the amine is fully protonated, the salt form is favored.
-
Preventing Disproportionation: If the pH of the solution rises, the salt can disproportionate back to the less soluble free base, which may precipitate as an amorphous solid or an undesired polymorph.[8][11]
Optimization Strategy:
-
Determine the pKa of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine.
-
Select a counterion with an appropriate pKa (ideally a difference of at least 3).
-
Conduct crystallization experiments across a range of pH values, typically centered around the pKa of the amine and the counterion.
-
Monitor the solid form obtained at each pH using techniques like X-ray Powder Diffraction (XRPD) to identify the optimal pH for obtaining the desired crystalline form.
Q4: How can I identify and control polymorphism in my crystalline 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine salt?
A4: Polymorphism is the ability of a compound to exist in more than one crystalline form.[12][13][14] Different polymorphs can have different physicochemical properties, including solubility, stability, and bioavailability.[13][15]
Identification of Polymorphs:
A comprehensive polymorph screen is essential.[16] This involves crystallizing the salt under a wide variety of conditions, including different solvents, temperatures, and cooling rates. The resulting solids should be analyzed using:
-
X-ray Powder Diffraction (XRPD): The primary technique for identifying different crystal forms.
-
Differential Scanning Calorimetry (DSC): To detect melting points, phase transitions, and solvates.[17][18]
-
Thermogravimetric Analysis (TGA): To identify solvates and hydrates.
-
Microscopy: To observe crystal habit and morphology.
Control of Polymorphism:
Once different polymorphs are identified, the goal is to consistently produce the desired form. This can be achieved by:
-
Seeding: Introducing a small amount of the desired crystalline form to the supersaturated solution to direct crystallization.
-
Precise Control of Crystallization Parameters: Tightly controlling temperature, cooling rate, agitation, and solvent composition.[19][20]
-
Solvent Selection: Some solvents may preferentially yield a specific polymorph.
Q5: What are the essential analytical techniques for characterizing the final crystalline salt product?
A5: Thorough characterization is crucial to ensure the quality and consistency of your crystalline salt.[17][18] The following techniques are fundamental:
-
X-ray Powder Diffraction (XRPD): To confirm the crystalline form and assess polymorphic purity.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and identify any phase transitions.
-
Thermogravimetric Analysis (TGA): To quantify the amount of solvent or water in the crystal lattice.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stoichiometry of the salt.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm salt formation through observation of characteristic vibrational shifts.
-
Karl Fischer Titration: For accurate quantification of water content.
-
Dynamic Vapor Sorption (DVS): To assess the hygroscopicity of the crystalline salt.
II. Troubleshooting Guides
This section provides step-by-step protocols to address specific crystallization challenges.
Guide 1: Overcoming Oiling Out or Amorphous Precipitation
This guide provides a systematic approach to induce crystallization when your amine salt consistently forms an oil or amorphous solid.
Experimental Protocol: Systematic Solvent and Anti-Solvent Screening
-
Solubility Assessment:
-
Dissolve a small amount of the free amine, 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine, in a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene).
-
To the dissolved amine, add a stoichiometric equivalent of the chosen acid (e.g., HCl in isopropanol, maleic acid in acetone). Observe for immediate precipitation or oiling out.
-
-
Anti-Solvent Addition:
-
If a clear solution is formed in a good solvent, slowly add an anti-solvent (a solvent in which the salt is poorly soluble) dropwise until turbidity is observed.[21] Common anti-solvents include ethers (e.g., diethyl ether, MTBE) and alkanes (e.g., heptane, hexane).
-
Gently warm the turbid solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Evaporation Techniques:
-
If anti-solvent addition is unsuccessful, take the clear solution of the salt and allow the solvent to evaporate slowly in a loosely covered vial. This gradual increase in concentration can promote nucleation.
-
-
Slurry Experiments:
-
If an amorphous solid is obtained, create a slurry of the solid in a solvent where it has partial solubility.
-
Stir the slurry at a constant temperature for an extended period (days to weeks). This can facilitate the conversion of the amorphous material to a more stable crystalline form.
-
Troubleshooting Flowchart for Crystallization Failure
Caption: Troubleshooting workflow for crystallization failure.
Guide 2: Protocol for pH-Controlled Crystallization
This protocol outlines a method for systematically investigating the effect of pH on the crystallization of 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine salts.
Experimental Protocol:
-
Stock Solution Preparation:
-
Prepare a stock solution of the free amine in a suitable solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol or acetone).
-
Prepare a stock solution of the chosen acid counterion in the same solvent system.
-
-
pH Adjustment and Crystallization:
-
In a series of vials, combine aliquots of the amine stock solution.
-
To each vial, add varying amounts of the acid stock solution to achieve a range of pH values. It is advisable to use a calibrated pH meter suitable for mixed solvent systems.
-
If necessary, use a non-reactive buffer system to maintain the target pH, though this can sometimes complicate crystallization.
-
Allow the vials to stand at a controlled temperature and observe for crystallization.
-
-
Analysis:
-
Collect the solid material from each vial by filtration.
-
Analyze each solid sample by XRPD to identify the crystalline form(s) obtained at each pH.
-
Determine the yield at each pH to identify the conditions that provide the best recovery of the desired crystalline salt.
-
Logical Relationship Diagram for pH Optimization
Caption: Factors influencing pH-optimized crystallization.
III. References
-
Giron, D. (n.d.). CHARACTERISATION OF SALTS OF DRUG SUBSTANCES. AKJournals. Retrieved February 14, 2026, from [Link]
-
Mitacs. (n.d.). Improving the properties of active pharmaceutical ingredients by polymorph, salt and cocrystal screening. Retrieved February 14, 2026, from [Link]
-
Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. Retrieved February 14, 2026, from [Link]
-
Kumar, L., & Bansal, A. K. (2009). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(5), 291-296. Retrieved February 14, 2026, from [Link]
-
Giron, D. (2008). Characterisation of salts of drug substances. Journal of Thermal Analysis and Calorimetry, 93(1), 37-54. Retrieved February 14, 2026, from [Link]
-
Aakeröy, C. B., & Salmon, D. J. (2012). Polymorphs, Salts, and Cocrystals: What’s in a Name?. Crystal Growth & Design, 12(5), 2263-2266. Retrieved February 14, 2026, from [Link]
-
Lu, J. (2008). Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis. The University of Western Ontario. Retrieved February 14, 2026, from [Link]
-
All About Drugs. (n.d.). Polymorphism. Retrieved February 14, 2026, from
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved February 14, 2026, from [Link]
-
Kumar, L., & Bansal, A. K. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1129-1144. Retrieved February 14, 2026, from [Link]
-
Kumar, L., & Bansal, A. K. (2004). Salt Selection in Drug Development. Pharmaceutical Technology, 28(4), 84-96. Retrieved February 14, 2026, from [Link]
-
Kumar, L., & Bansal, A. K. (2009). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(5), 291-296. Retrieved February 14, 2026, from [Link]
-
Guerrieri, P., & Taylor, L. S. (2009). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Pharmaceutical research, 26(6), 1373-1385. Retrieved February 14, 2026, from [Link]
-
Tayana Solutions. (n.d.). Picking the best purification method for your API can be a tricky challenge. Retrieved February 14, 2026, from [Link]
-
Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Retrieved February 14, 2026, from [Link]
-
Östbacka, J., et al. (2018). Role of Solvent Selection on Crystal Habit of 5-Aminosalicylic Acid-Combined Experimental and Computational Approach. Journal of pharmaceutical sciences, 107(4), 1155-1162. Retrieved February 14, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved February 14, 2026, from [Link]
-
Beilstein Journals. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved February 14, 2026, from [Link]
-
Triclinic Labs. (n.d.). Crystallization Method Development and Optimization. Retrieved February 14, 2026, from [Link]
-
Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. Retrieved February 14, 2026, from [Link]
-
da Silva, J. A., et al. (2022). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 12(12), 1735. Retrieved February 14, 2026, from [Link]
-
The Royal Society of Chemistry. (2018). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved February 14, 2026, from [Link]
-
Regis Technologies. (2021). Solutions to Common Small Molecule Drug API Manufacturing Challenges: Solid Form Isolation. Retrieved February 14, 2026, from [Link]
-
Black, S. N., & Davey, R. J. (2005). Crystallisation of organic salts from aqueous solutions: Controlling physical form through solution pH. Journal of Crystal Growth, 275(1-2), e1135-e1139. Retrieved February 14, 2026, from [Link]
-
Black, S. N., & Davey, R. J. (2005). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. The Journal of Physical Chemistry B, 109(11), 5273-5278. Retrieved February 14, 2026, from [Link]
-
D'Arcy, A., et al. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. Crystal Growth & Design, 20(8), 5174-5183. Retrieved February 14, 2026, from [Link]
-
Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved February 14, 2026, from [Link]
-
Black, S. N., & Davey, R. J. (2005). Crystallization of a salt of a weak organic acid and base: Solubility relations, supersaturation control and polymorphic behavior. The Journal of Physical Chemistry B, 109(11), 5273-5278. Retrieved February 14, 2026, from [Link]
-
Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Chemie in unserer Zeit, 44(1), 22-31. Retrieved February 14, 2026, from [Link]
-
Guerrieri, P., & Taylor, L. S. (2010). Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine. Journal of pharmaceutical sciences, 99(9), 3719-30. Retrieved February 14, 2026, from [Link]
-
Suwannasang, K. (2009). Effects of additives on crystallization, polymorphic transformation, and solubility. The University of Iowa. Retrieved February 14, 2026, from [Link]
-
Jaremko, M., Jaremko, Ł., & Gaggelli, E. (2020). The Role of Counter-Ions in Peptides—An Overview. International journal of molecular sciences, 21(23), 9226. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved February 14, 2026, from [Link]
-
Ndiaye, M., et al. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16. Retrieved February 14, 2026, from [Link]
-
Google Patents. (n.d.). CN107949560B - Crystallization of Pyridine-Substituted 2-Aminopyridine Protein Kinase Inhibitors. Retrieved February 14, 2026, from
-
Colletier, J. P., et al. (2016). The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. Protein science : a publication of the Protein Society, 25(11), 1944-1955. Retrieved February 14, 2026, from [Link]
-
Wang, X., et al. (2022). Enhancement of Crystallization Process of the Organic Pharmaceutical Molecules through High Pressure. Crystals, 12(3), 419. Retrieved February 14, 2026, from [Link]
Sources
- 2. pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. crystalpharmatech.com [crystalpharmatech.com]
- 9. scilit.com [scilit.com]
- 10. research.manchester.ac.uk [research.manchester.ac.uk]
- 11. conservancy.umn.edu [conservancy.umn.edu]
- 12. mitacs.ca [mitacs.ca]
- 13. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymorphism – All About Drugs [allfordrugs.com]
- 15. (PDF) Polymorphism and Solubility of Selected Active Pharmaceutical Ingredients-PhD thesis [academia.edu]
- 16. crystalpharmatech.com [crystalpharmatech.com]
- 17. akjournals.com [akjournals.com]
- 18. researchgate.net [researchgate.net]
- 19. Crystallization Method Development Services from Triclinic Labs [tricliniclabs.com]
- 20. filter-dryer.com [filter-dryer.com]
- 21. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
Validation & Comparative
Comparative Guide: HPLC Method Development for 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine
Executive Summary
Analyte: 2-[2-(Propan-2-yl)pyrimidin-5-yl]ethan-1-amine (CAS: 1646328-86-6) Class: Basic Pyrimidine Intermediate Critical Challenge: Severe peak tailing and retention instability due to silanol interactions with the primary amine.[1]
This guide compares two distinct chromatographic approaches for the purity analysis of this intermediate. While traditional acidic methods (Method A) are common, they often compromise peak symmetry and sensitivity. The recommended modern approach (Method B) utilizes high-pH stable hybrid particle technology to suppress ionization, resulting in superior resolution, loadability, and MS-compatibility.
Molecular Analysis & Chromatographic Behavior
To develop a robust method, we must first understand the analyte's physicochemical properties.
-
Functional Groups:
-
Primary Amine: Highly basic (Estimated pKa ~9.5–10.5). At pH < 9, this group is protonated (
), making the molecule polar and prone to ionic interactions with residual silanols on silica columns. -
Pyrimidine Ring: Weakly basic (pKa ~1.0–2.0), UV active (absorbs well at 254 nm).
-
Isopropyl Group: Adds hydrophobic character, essential for Reversed-Phase (RP) retention.
-
The "Silanol Trap":
In standard silica-based C18 columns at acidic pH, the protonated amine interacts with ionized silanols (
Method Comparison: Acidic vs. High pH[2][3]
We evaluated two method development strategies.
Method A: The Traditional Approach (Acidic pH)
-
Principle: Uses low pH (TFA or Formic Acid) to suppress silanol ionization (
). -
Outcome: The analyte remains fully charged (
), leading to low hydrophobic retention and potential dewetting.
Method B: The Modern Approach (High pH)
-
Principle: Uses high pH (pH 10) to deprotonate the amine (
). -
Outcome: The analyte becomes neutral, significantly increasing hydrophobicity. This maximizes interaction with the C18 ligand and eliminates silanol repulsion.
Comparative Data Summary
| Parameter | Method A (Acidic C18) | Method B (High pH Hybrid C18) | Verdict |
| Mobile Phase | 0.1% TFA in Water/ACN | 10mM | Method B |
| Retention ( | 1.2 (Elutes early) | 5.8 (Strong retention) | Method B |
| USP Tailing ( | 1.8 (Significant tailing) | 1.1 (Symmetric) | Method B |
| Sensitivity (S/N) | Baseline | 3x Higher (Sharper peak) | Method B |
| MS Compatibility | Poor (TFA suppresses signal) | Excellent (Volatile buffer) | Method B |
Detailed Experimental Protocols
Method A: Acidic Standard (Reference Only)
-
Column: Standard C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[2]
-
Temp: 30°C.
-
Detection: UV @ 254 nm.
Method B: High pH Optimization (Recommended)
This protocol utilizes "Hybrid Particle Technology" (HPT), which replaces unstable silanol groups with methyl groups, allowing operation up to pH 12 without dissolving the silica backbone.
-
Column: Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 (High pH stable).
-
Dimensions: 100 x 3.0 mm, 2.5 µm (or 3.5 µm).
-
-
Buffer Preparation (10 mM Ammonium Bicarbonate pH 10):
-
Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of HPLC grade water.
-
Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide (28% solution). Note: Do not use Sodium Hydroxide if MS detection is planned.
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).[3]
-
Mobile Phase B: Acetonitrile (100%).
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
-
Flow Rate: 0.6 mL/min (Adjust for column ID).
-
Temperature: 40°C (Improves mass transfer for amines).
-
Detection: UV @ 254 nm (primary) and 210 nm (impurity check).
Decision Logic & Workflow
The following diagram illustrates the scientific rationale behind selecting the High pH method for this specific pyrimidine-amine derivative.
Caption: Decision tree comparing the mechanistic impact of pH on amine retention and peak shape.
Discussion: Why High pH Works
The Mechanism of Improvement
The superior performance of Method B is grounded in the Henderson-Hasselbalch equation. By adjusting the mobile phase pH to at least 2 units above the pKa of the amine (pH 10 vs pKa ~10), we force the equilibrium toward the uncharged free base form.
-
Suppression of Ion Exchange: The neutral amine cannot undergo cation exchange with residual silanols on the silica surface.
-
Increased Hydrophobicity: The neutral molecule is significantly more hydrophobic than its ionic counterpart, leading to better retention on the C18 ligand. This allows for higher organic content in the elution, which often improves desolvation in LC-MS applications.
System Suitability Criteria (Acceptance Limits)
To ensure the method is "self-validating" as per E-E-A-T standards, every run must meet these criteria:
-
Tailing Factor (
): NMT 1.5 (Target < 1.2). -
Resolution (
): > 2.0 between the main peak and nearest impurity. -
Injection Precision: RSD < 2.0% for 5 replicates.
References
-
Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the stability of hybrid columns and retention shifts of amines at pH 10).
-
Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. (Validation of high pH stability for basic analytes).
-
McCalley, D. V. Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of pH.[4] Journal of Chromatography A. (Authoritative review on silanol interactions).
-
Dolan, J. W. The Role of pH in Retention and Selectivity. LCGC International. (Fundamental principles of pH vs. pKa in method development).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
